molecular formula C20H32Sn B1330930 Tributyl(phenylethynyl)tin CAS No. 3757-88-8

Tributyl(phenylethynyl)tin

Cat. No.: B1330930
CAS No.: 3757-88-8
M. Wt: 391.2 g/mol
InChI Key: PYMPTRMDPJYTDF-UHFFFAOYSA-N
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Description

Tributyl(phenylethynyl)tin ( 3757-88-8) is an organotin compound with the molecular formula C20H32Sn and a molecular weight of 391.18 g/mol . It is recognized as a useful chemical intermediate in drug discovery and development research . Organotin reagents like this one are typically employed in cross-coupling reactions, such as the Stille coupling, where they act as transmetallation agents to transfer an organic group to a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, a fundamental step in constructing complex organic molecules and potential pharmaceutical candidates. The phenylethynyl group present in this specific compound is a valuable building block for introducing alkyne functionalities into target molecules. This product is offered with a high purity level, typically ≥95% to 98%, ensuring consistency and reliability in experimental applications . It is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (MSDS) prior to use, as organotin compounds generally require careful handling, appropriate personal protective equipment (PPE), and specific procedures for spill containment and waste disposal .

Properties

IUPAC Name

tributyl(2-phenylethynyl)stannane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMPTRMDPJYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348129
Record name Tributyl(phenylethynyl)tin
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Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3757-88-8
Record name Tributyl(phenylethynyl)tin
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Record name tributyl(2-phenylethynyl)stannane
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Foundational & Exploratory

Tributyl(phenylethynyl)tin synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Tributyl(phenylethynyl)tin

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven protocol for the synthesis of tributyl(phenylethynyl)tin, a critical reagent in modern organic synthesis, particularly for Stille cross-coupling reactions. The methodology detailed herein is grounded in established principles of organometallic chemistry, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction and Strategic Overview

Tributyl(phenylethynyl)tin is a valuable alkynylstannane that serves as a versatile building block for the formation of carbon-carbon bonds. Its primary application is in palladium-catalyzed Stille couplings, where the phenylethynyl moiety is transferred to an organic electrophile. The synthesis strategy hinges on a robust and well-understood two-step, one-pot process: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide, followed by its reaction with an organotin electrophile.

The chosen methodology involves the in situ generation of lithium phenylacetylide from phenylacetylene using n-butyllithium (n-BuLi). This potent organolithium base ensures rapid and quantitative deprotonation. The resulting acetylide then undergoes nucleophilic substitution at the tin center of tributyltin chloride to furnish the desired product. This approach is favored for its high efficiency, scalability, and the relative simplicity of its execution under standard laboratory conditions.

Mechanistic Rationale and Experimental Design

The core of this synthesis lies in the generation of a potent carbon nucleophile and its subsequent reaction with an electrophilic tin species.

  • Step 1: Deprotonation of Phenylacetylene. Phenylacetylene possesses an acidic terminal alkyne proton (pKa ≈ 25 in DMSO). To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required. n-Butyllithium (pKa of butane ≈ 50) is an ideal choice. The reaction is conducted at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The low temperature is critical to prevent potential side reactions, such as the addition of n-BuLi across the alkyne, and to safely control the exothermic deprotonation event. An inert atmosphere (Nitrogen or Argon) is mandatory to prevent the highly reactive organolithium species from being quenched by atmospheric oxygen or moisture.

  • Step 2: Nucleophilic Attack on Tributyltin Chloride. The generated lithium phenylacetylide is a powerful nucleophile. It readily attacks the electrophilic tin atom of tributyltin chloride. The chloride ion serves as a good leaving group, resulting in the formation of the stable Sn-C bond and lithium chloride as a salt byproduct. The reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.

Visualizing the Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Stannylation Phenylacetylene Phenylacetylene (Ph-C≡C-H) Li_acetylide Lithium Phenylacetylide (Ph-C≡C⁻ Li⁺) Phenylacetylene->Li_acetylide + n-BuLi THF, -78 °C nBuLi n-Butyllithium (n-BuLi) Butane Butane Product Tributyl(phenylethynyl)tin (Ph-C≡C-SnBu₃) Li_acetylide->Product + Bu₃SnCl -78 °C to RT Li_acetylide->Product TBT_Cl Tributyltin Chloride (Bu₃SnCl) LiCl Lithium Chloride (LiCl)

Caption: Reaction mechanism for tributyl(phenylethynyl)tin synthesis.

Materials and Reagents

Proper preparation and handling of reagents are paramount for success and safety. All reagents should be of high purity.

ReagentCAS No.FormulaMW ( g/mol )Density (g/mL)Amount (mmol)Notes
Phenylacetylene536-74-3C₈H₆102.140.9350.0Distill before use.
n-Butyllithium109-72-8C₄H₉Li64.06~0.76552.5 (1.05 eq)2.5 M solution in hexanes. Titrate before use for accuracy.
Tributyltin chloride1461-22-9C₁₂H₂₇ClSn325.511.2050.0Distill under vacuum before use[1].
Tetrahydrofuran (THF)109-99-9C₄H₈O72.110.889250 mLAnhydrous, freshly distilled from sodium/benzophenone ketyl[2].
Saturated NH₄ClN/ANH₄ClN/A~1.07100 mLAqueous solution for quenching.
Diethyl Ether (Et₂O)60-29-7C₄H₁₀O74.120.7133 x 75 mLFor extraction.
BrineN/ANaClN/A~1.250 mLSaturated aqueous solution for washing.
Magnesium Sulfate7487-88-9MgSO₄120.372.66As neededAnhydrous, for drying organic phase.

Detailed Experimental Protocol

CAUTION: This procedure involves highly toxic organotin compounds and pyrophoric n-butyllithium. It MUST be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and compatible gloves) is required at all times.[3][4]

Reaction Setup
  • Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a low-temperature thermometer.

  • Dry the entire apparatus thoroughly in an oven at 120 °C overnight and allow it to cool to room temperature under a stream of dry nitrogen.

  • Under a positive pressure of nitrogen, add 250 mL of anhydrous THF to the flask via cannula.

  • Cool the stirred THF to -78 °C using a dry ice/acetone bath.

Synthesis Procedure
  • Add phenylacetylene (5.11 g, 5.5 mL, 50.0 mmol) dropwise to the cold THF via syringe.

  • Slowly add n-butyllithium (21.0 mL of a 2.5 M solution in hexanes, 52.5 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A pale yellow precipitate of lithium phenylacetylide may form.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add tributyltin chloride (16.28 g, 13.5 mL, 50.0 mmol) dropwise to the acetylide suspension over 30 minutes, again maintaining the temperature below -70 °C.

  • After the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for 18 hours (overnight) to ensure the reaction goes to completion.[1]

Workup and Isolation
  • Cool the reaction flask to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a colorless or pale yellow oil.[2]

Purification and Characterization

The crude product is often of sufficient purity for many applications. However, for high-purity material, vacuum distillation is recommended. Organotin byproducts can be persistent, and specific purification techniques may be necessary.

  • Purification: Purify the crude oil by vacuum distillation. Tributyl(phenylethynyl)tin has a boiling point of approximately 184 °C at atmospheric pressure, but distillation should be performed under high vacuum to prevent decomposition.[5]

  • Alternative Tin Removal: If tin impurities (such as hexabutylditin oxide) are present, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride (KF). This precipitates the tin impurities as insoluble tributyltin fluoride, which can be removed by filtration through Celite.[6][7]

  • Characterization:

    • Appearance: Colorless to pale yellow oil.

    • Molecular Weight: 391.18 g/mol .[5]

    • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the tributyl and phenylethynyl groups.

    • ¹³C NMR (CDCl₃): Key signals for the acetylenic carbons will be observed.

    • ¹¹⁹Sn NMR (CDCl₃): A single resonance confirming the tin environment.

Safety and Handling of Organotins

Extreme caution is advised.

  • Toxicity: Organotin compounds are highly toxic and can be absorbed through the skin. They are neurotoxins and can cause severe irritation to the skin, eyes, and respiratory tract.[4] All manipulations must be conducted within a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (or double-glove), a lab coat, and chemical splash goggles. Change gloves immediately if contamination is suspected.

  • Waste Disposal: All organotin-contaminated waste, including glassware, syringes, and solvents, must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not discharge organotin waste into drains.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[4]

Experimental Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Assemble and dry glassware B Add anhydrous THF A->B C Cool to -78 °C B->C D Add Phenylacetylene C->D E Add n-BuLi (Deprotonation) D->E F Add Bu₃SnCl (Stannylation) E->F G Warm to RT, stir overnight F->G H Quench with aq. NH₄Cl G->H I Extract with Et₂O H->I J Wash with H₂O and Brine I->J K Dry and Concentrate J->K L Vacuum Distillation K->L M Characterize Product L->M

Caption: Step-by-step experimental workflow for synthesis.

References

  • Organic Syntheses, Coll. Vol. 8, p.606 (1993); Vol. 68, p.178 (1990). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 9, p.734 (1998); Vol. 73, p.125 (1996). Tributyl(3-methyl-2-butenyl)tin. Available at: [Link]

  • Eberly, K. C., Smith, Jr., G. E. P., & Albert, H. E. (1951). U.S. Patent No. 2,560,042. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Syntheses, Vol. 95, p.345 (2018). Preparation of Tributyl(chloromethyl)stannane. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Available at: [Link]

  • Quirk, R. P., Kells, A. M., & Pickel, D. L. (1999). U.S. Patent No. 5,877,336. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available at: [Link]

  • Organic Syntheses, Coll. Vol. 10, p.417 (2004); Vol. 77, p.236 (2000). Preparation of Monolithium Acetylide. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. Available at: [Link]

  • Adebayo, G. B., et al. (2013). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction. Available at: [Link]

  • Shandong Look Chemical Co.,Ltd. (2020). An efficient method for removing organotin impurities. Available at: [Link]

Sources

An In-Depth Technical Guide to Tributyl(phenylethynyl)tin: Synthesis, Applications, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of synthetic organic chemistry has repeatedly demonstrated the pivotal role of robust and versatile reagents in the successful execution of complex molecular syntheses. Among the vast arsenal of organometallic compounds, organostannanes, and particularly tributyl(phenylethynyl)tin, have carved a significant niche. Their utility in the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science, is well-established. This guide is intended to be a comprehensive resource for researchers, providing not only the fundamental properties of tributyl(phenylethynyl)tin but also practical, field-proven insights into its synthesis, application in Stille cross-coupling reactions, and the critical aspects of safe handling and disposal. The information presented herein is a synthesis of established literature, supplier data, and practical considerations to empower scientists in their research endeavors.

Core Properties of Tributyl(phenylethynyl)tin

Tributyl(phenylethynyl)tin is a key organometallic reagent, valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. A clear understanding of its fundamental physicochemical properties is the first step towards its effective utilization.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₂Sn[1]
Molecular Weight 391.18 g/mol [1]
CAS Number 3757-88-8[1]
Appearance Liquid[1]
Density 1.116 g/mL at 25 °C[1]
Refractive Index n20/D 1.532[1]

Synthesis of Tributyl(phenylethynyl)tin

While commercially available, the in-house synthesis of tributyl(phenylethynyl)tin can be a cost-effective option and provides an opportunity for isotopic labeling or the preparation of derivatives. The most common and reliable method involves the reaction of a lithium phenylacetylide with tributyltin chloride.

Causality Behind the Synthetic Strategy

The synthesis hinges on the generation of a potent nucleophile, the phenylacetylide anion, which then displaces a halide from the electrophilic tributyltin chloride. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for the complete deprotonation of the terminal alkyne, phenylacetylene. The reaction is typically performed at low temperatures to control the exothermicity of the deprotonation and to prevent side reactions. Anhydrous and oxygen-free conditions are paramount to prevent quenching of the highly reactive organolithium species and the desired organostannane product.

Detailed Synthesis Protocol

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tributyltin chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation: Dissolve phenylacetylene (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Stannylation: Add tributyltin chloride (1.0 equivalent) dropwise to the lithium phenylacetylide solution at -78 °C.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification A Flame-dried glassware C Dissolve Phenylacetylene in anhydrous THF A->C B Inert atmosphere (N₂/Ar) B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir for 1h at -78 °C E->F G Add Tributyltin Chloride F->G H Warm to RT, stir 2-4h G->H I Quench with NH₄Cl (aq) H->I J Extract with Et₂O I->J K Wash with H₂O & Brine J->K L Dry over MgSO₄/Na₂SO₄ K->L M Concentrate L->M N Vacuum Distillation (optional) M->N

Caption: Workflow for the synthesis of tributyl(phenylethynyl)tin.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized tributyl(phenylethynyl)tin.

TechniqueExpected Observations
¹H NMR Signals corresponding to the phenyl protons (typically in the range of 7.2-7.5 ppm) and the aliphatic protons of the three butyl groups (multiplets in the range of 0.8-1.6 ppm).
¹³C NMR Resonances for the aromatic carbons, the acetylenic carbons, and the four distinct carbons of the butyl chains.
IR Spectroscopy A characteristic absorption for the C≡C triple bond, typically in the region of 2150-2100 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) or characteristic fragmentation patterns confirming the molecular weight.

Note: Precise NMR data with specific chemical shifts and coupling constants should be compared with literature values or data from commercial suppliers for verification.

Application in Stille Cross-Coupling Reactions

Tributyl(phenylethynyl)tin is a premier reagent for the Stille cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds.[2][3] This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[4]

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[3] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organic halide (R¹-X) to form a Pd(II) complex. The rate of this step generally follows the trend I > Br > Cl for the halide.[2]

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This is often the rate-determining step. The reactivity of the organostannane is influenced by the nature of the transferring group, with alkynyl groups being among the most reactive.[3]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)L₂(X) R¹-Pd(II)L₂(X) Pd(0)L₂->R¹-Pd(II)L₂(X) Oxidative Addition (R¹-X) R¹-Pd(II)L₂(R²) R¹-Pd(II)L₂(R²) R¹-Pd(II)L₂(X)->R¹-Pd(II)L₂(R²) Transmetalation (R²-SnBu₃) R¹-Pd(II)L₂(R²)->Pd(0)L₂ Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Experimental Protocol: Coupling with an Aryl Iodide

This protocol provides a robust starting point for the Stille coupling of tributyl(phenylethynyl)tin with an aryl iodide. Optimization may be required for different substrates.

Materials:

  • Aryl iodide (e.g., 4-iodoanisole, 1.0 equivalent)

  • Tributyl(phenylethynyl)tin (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add the aryl iodide, palladium catalyst, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the tributyl(phenylethynyl)tin.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to remove the tributyltin byproducts as a precipitate. Stir vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues in Stille Couplings with Tributyl(phenylethynyl)tin

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficient temperature.Use a fresh batch of palladium catalyst; Ensure reagents are pure and solvent is anhydrous and degassed; Increase the reaction temperature.
Homocoupling of the Organostannane Presence of oxygen; High catalyst loading.Thoroughly degas the solvent and maintain a strict inert atmosphere; Reduce the catalyst loading.
Stalled Reaction Ligand dissociation from the palladium center.Add a stabilizing ligand such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃).
Difficulty in Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the KF solution; Use a larger excess of KF; Perform multiple KF washes.

Safety, Handling, and Waste Disposal

Authoritative Grounding: Organotin compounds are known to be toxic and require careful handling to minimize exposure.[5]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Always handle tributyl(phenylethynyl)tin and other organotin compounds in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Waste Disposal and Decontamination
  • Waste Segregation: All waste containing organotin compounds, including reaction residues, contaminated solvents, and disposable labware, must be collected in designated, clearly labeled hazardous waste containers.

  • Decontamination of Glassware: Glassware that has been in contact with organotin compounds should be decontaminated before routine cleaning. This can be achieved by soaking the glassware in a basic potassium permanganate solution or a 1 M solution of potassium hydroxide in isopropanol overnight, followed by thorough rinsing.

  • Disposal of Tin Byproducts: The tributyltin halide byproducts generated during the reaction are also toxic and must be disposed of as hazardous waste. The precipitation with potassium fluoride is a common method to facilitate their removal from the reaction mixture.

Comparative Analysis with Other Organostannanes

The choice of the organostannane reagent in a Stille coupling is dictated by the desired bond formation and the reactivity of the coupling partners.

Organostannane TypeRelative Reactivity in TransmetalationKey Features & Considerations
Alkynyl Very HighHighly reactive, allowing for mild reaction conditions.
Vinyl HighGenerally good reactivity; stereochemistry of the double bond is retained.
Aryl ModerateWidely used for the synthesis of biaryls; reactivity can be tuned by electronic effects.
Alkyl LowGenerally poor transferring groups; often used as non-transferable ligands on the tin atom.

The high reactivity of the alkynyl group in tributyl(phenylethynyl)tin makes it an excellent choice for couplings where milder conditions are required to preserve sensitive functional groups in the substrate.

Conclusion

Tributyl(phenylethynyl)tin is a powerful and versatile reagent in the synthetic organic chemist's toolkit. Its stability, high reactivity in Stille cross-coupling reactions, and the well-established protocols for its use make it an invaluable asset in the construction of complex molecular architectures. By adhering to the principles of safe handling, understanding the underlying reaction mechanisms, and employing robust experimental procedures, researchers can effectively harness the synthetic potential of this important organometallic compound. This guide provides a solid foundation for the successful application of tributyl(phenylethynyl)tin in research and development, fostering innovation in drug discovery and materials science.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607632, Tributylphenyltin. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Tributyl(phenylethynyl)tin, 95%. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A procedure for the Stille coupling of an aryl halide with an organostannane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tributyltin compounds (as Sn). Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical & Engineering News: Organotin chemistry. Retrieved from [Link]

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An In-depth Technical Guide to Tributyl(phenylethynyl)tin: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Workhorse Reagent for Carbon-Carbon Bond Formation

Tributyl(phenylethynyl)tin, an air and moisture-stable organostannane, serves as a pivotal reagent in modern synthetic organic chemistry. Its primary utility lies in the palladium-catalyzed cross-coupling reaction known as the Stille coupling, where it functions as an efficient transfer agent for the phenylethynyl group.[1][2] This capability allows for the construction of complex molecular architectures, particularly substituted alkynes, which are crucial building blocks in drug discovery, materials science, and natural product synthesis.[2][3] This guide provides an in-depth analysis of the physical and chemical properties of Tributyl(phenylethynyl)tin, detailed protocols for its synthesis and application, and expert insights into the mechanistic underpinnings of its reactivity, tailored for researchers and drug development professionals.

Physicochemical & Spectroscopic Properties

A thorough understanding of the physical and analytical characteristics of a reagent is fundamental to its effective use. The properties of Tributyl(phenylethynyl)tin are summarized below.

Physical Data Summary

The key physical properties have been consolidated into Table 1 for ease of reference. The compound is a liquid at room temperature with a high boiling point and a density greater than water.[1][4]

PropertyValueReference(s)
CAS Number 3757-88-8[1]
Molecular Formula C₂₀H₃₂Sn[1]
Linear Formula C₆H₅C≡CSn[(CH₂)₃CH₃]₃[1]
Molecular Weight 391.18 g/mol [1]
Appearance Liquid[1]
Density 1.116 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.532[1]
Boiling Point ~184 °C (literature values vary)
Flash Point 113 °C (235.4 °F) - closed cup[1]
Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this specific compound is elusive, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and product confirmation.

Predicted ¹H NMR (in CDCl₃):

  • Phenyl Protons: Multiplets in the range of δ 7.20-7.60 ppm.

  • Butyl Protons (α-CH₂): A triplet adjacent to the tin atom, expected around δ 0.9-1.1 ppm. Tin coupling (²J(Sn-H)) is often observed.

  • Butyl Protons (internal CH₂ groups): Multiplets between δ 1.25-1.65 ppm.[5]

  • Butyl Protons (terminal CH₃): A triplet around δ 0.90 ppm.[5]

Predicted ¹³C NMR (in CDCl₃):

  • Alkynyl Carbons: Two distinct signals in the range of δ 90-115 ppm.

  • Phenyl Carbons: Signals appearing between δ 123-132 ppm.[4]

  • Butyl Carbons: Four signals typically found between δ 10-30 ppm.[5]

Predicted Infrared (IR) Spectroscopy (Neat):

  • C≡C Stretch: A characteristic, sharp absorption in the range of 2100-2200 cm⁻¹. This is a key diagnostic peak for the ethynyl group.[6]

  • C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.[4]

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.[4]

Chemical Reactivity and Synthetic Applications

The utility of Tributyl(phenylethynyl)tin is defined by its role in palladium-catalyzed cross-coupling reactions. The covalent bond between tin and the alkynyl carbon is readily cleaved in the presence of a palladium(0) catalyst, enabling the formation of a new carbon-carbon bond.

The Stille Cross-Coupling Reaction

The Stille reaction is the cornerstone application for this reagent. It facilitates the coupling of the phenylethynyl group with a variety of organic electrophiles, most commonly aryl, vinyl, or acyl halides and triflates.[1] The reaction is prized for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis where protecting groups are undesirable.[7]

The mechanism proceeds through a well-established catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII trans-R¹-Pd(II)L₂-X ox_add->pdII transmet Transmetalation pdII->transmet R²-SnBu₃ pdII_R2 cis-R¹-Pd(II)L₂-R² pdII->pdII_R2 Isomerization (often fast) transmet->pdII_R2 byproduct X-SnBu₃ transmet->byproduct red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 product R¹-R² red_elim->product reagents R¹-X + R²-SnBu₃ reagents->ox_add isomerization cis/trans Isomerization

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Causality Behind the Steps:

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X). This is often the rate-limiting step and is typically faster for iodides > bromides > chlorides.[7]

  • Transmetalation: The organostannane (R²-SnBu₃, in this case, Tributyl(phenylethynyl)tin) exchanges its organic group with the halide on the palladium(II) complex. The butyl groups on tin are considered "non-transferable" ligands, ensuring the selective transfer of the desired phenylethynyl group. The use of tributyltin over trimethyltin is a common practical choice; while trimethyltin reagents can be more reactive, they are also significantly more toxic and volatile.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1] This step requires the two groups to be cis- to one another on the palladium complex.[7]

Experimental Protocols

Adherence to validated protocols is essential for reproducible and successful synthetic outcomes. The following sections provide detailed, step-by-step methodologies.

Synthesis of Tributyl(phenylethynyl)tin

This procedure is based on the common method of deprotonating a terminal alkyne followed by quenching with an organotin halide.

Synthesis_Workflow start Phenylacetylene in THF deprotonation 1. Cool to -78 °C 2. Add n-BuLi dropwise start->deprotonation lithium_acetylide Lithium Phenylacetylide (in situ) deprotonation->lithium_acetylide quench Add Tributyltin Chloride (Bu₃SnCl) lithium_acetylide->quench warm_up Warm to Room Temperature quench->warm_up workup Aqueous Workup (e.g., NH₄Cl solution) warm_up->workup extraction Extract with Organic Solvent (e.g., Diethyl Ether) workup->extraction purification Purify by Distillation or Chromatography extraction->purification product Tributyl(phenylethynyl)tin purification->product

Caption: Workflow for the synthesis of Tributyl(phenylethynyl)tin.

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add phenylacetylene (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Stannylation: Add tributyltin chloride (1.1 equivalents) dropwise to the lithium phenylacetylide solution at -78 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure Tributyl(phenylethynyl)tin as a liquid.

Application: Stille Coupling with an Aryl Iodide

This protocol provides a representative procedure for coupling Tributyl(phenylethynyl)tin with 4-iodoanisole.

Step-by-Step Protocol:

  • Setup: In a Schlenk tube or round-bottom flask, combine 4-iodoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and an anhydrous, degassed solvent like toluene or DMF.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) to ensure oxygen is excluded.[9]

  • Reagent Addition: Add Tributyl(phenylethynyl)tin (1.1-1.2 equivalents) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9] Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[10] The fluoride ions form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite. Further wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography to yield the desired diarylalkyne.

Safety, Handling, and Storage

Expertise in handling is paramount for safety and reagent integrity.

  • Toxicity: Organotin compounds are highly toxic.[8] Tributyl(phenylethynyl)tin is classified as acutely toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of damaging fertility and causing organ damage through prolonged exposure. It is also very toxic to aquatic life.[1]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place. A recommended storage temperature is 2-8 °C. While relatively stable to air and moisture compared to other organometallics, long-term storage can lead to degradation.[1]

  • Waste Disposal: All organotin waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge into drains.

Conclusion

Tributyl(phenylethynyl)tin is a robust and versatile reagent for the synthesis of phenylethynyl-substituted compounds. Its stability and the high functional group tolerance of the Stille reaction make it a reliable tool in the arsenal of synthetic chemists. By understanding its fundamental properties, the nuances of its reactivity in the Stille catalytic cycle, and proper handling procedures, researchers can effectively leverage this compound to construct complex molecules critical to advancements in medicine and materials science. The protocols and data presented herein serve as a self-validating system to guide experimental design and ensure successful synthetic outcomes.

References

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - Supporting Information. Retrieved from [Link]

  • PubChem. Tributylphenyltin compound summary. Retrieved from [Link]

  • Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin. Retrieved from [Link]

  • Melissa Maribel. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Retrieved from [Link]

  • Wikipedia. Organotin chemistry. Retrieved from [Link]

  • Organic Synthesis. Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

  • NIST Chemistry WebBook. Tributyl phosphate. Retrieved from [Link]

  • NROChemistry. Stille Coupling. Retrieved from [Link]

  • Davidson Analytical Services. Organo Tin Analysis by Capillary Gas Chromatography. Retrieved from [Link]

  • ResearchGate. Tin Organometallics. Retrieved from [Link]

  • Organic Syntheses Procedure. palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]

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An In-Depth Technical Guide to the NMR Spectral Analysis of Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Crucial Role of NMR in Organotin Chemistry

Organotin(IV) compounds, such as Tributyl(phenylethynyl)tin, possess a rich and varied structural chemistry.[2] The tin atom can adopt different coordination numbers, and the surrounding organic ligands create a unique electronic environment. NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is indispensable for unequivocally determining the structure and purity of these compounds.[3]

  • ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks of the organic ligands (the tributyl and phenylethynyl groups).

  • ¹¹⁹Sn NMR is a highly sensitive probe of the electronic environment directly at the tin center. The chemical shift of ¹¹⁹Sn is extremely sensitive to the coordination number of the tin atom and the nature of the substituents.[4]

A thorough understanding of the expected NMR spectral features is critical for any scientist working with Tributyl(phenylethynyl)tin.

Predicted NMR Spectral Data

The following sections detail the predicted chemical shifts (δ) and coupling constants (J) for Tributyl(phenylethynyl)tin based on data from structurally related compounds and established NMR principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Tributyl(phenylethynyl)tin is expected to show signals corresponding to the protons of the tributyl and phenylethynyl groups.

Table 1: Predicted ¹H NMR Spectral Data for Tributyl(phenylethynyl)tin

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
Phenyl (ortho, meta, para)7.20 - 7.50MultipletThe aromatic protons will appear as a complex multiplet.
-(CH₂)₃CH₃ (α-CH₂)0.95 - 1.15Triplet~ 8These protons are adjacent to the tin atom and will show coupling to the β-CH₂ protons. Satellites from coupling to ¹¹⁷Sn and ¹¹⁹Sn may be observable.
-(CH₂)₃CH₃ (β-CH₂)1.45 - 1.65Sextet~ 7These protons are coupled to both the α- and γ-CH₂ protons.
-(CH₂)₃CH₃ (γ-CH₂)1.25 - 1.45Sextet~ 7These protons are coupled to both the β-CH₂ and terminal CH₃ protons.
-(CH₂)₃CH₃ (δ-CH₃)0.85 - 0.95Triplet~ 7The terminal methyl group of the butyl chains.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the tin atom will result in observable coupling between the tin isotopes and the carbon atoms of the butyl and phenylethynyl groups.

Table 2: Predicted ¹³C NMR Spectral Data for Tributyl(phenylethynyl)tin

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹J(¹¹⁹Sn, ¹³C) (Hz)Notes
C≡C-Sn105 - 115400 - 500The alkynyl carbon directly attached to the tin atom will exhibit a large one-bond coupling constant.
Ph-C≡C90 - 100Not applicableThe other alkynyl carbon.
Phenyl (ipso)120 - 125SmallThe carbon of the phenyl ring directly attached to the alkyne.
Phenyl (ortho, meta, para)128 - 132SmallAromatic carbons.
-(CH₂)₃CH₃ (α-CH₂)10 - 15300 - 350The carbon directly bonded to the tin atom will show a large one-bond coupling.
-(CH₂)₃CH₃ (β-CH₂)28 - 32~20Two-bond coupling to tin.
-(CH₂)₃CH₃ (γ-CH₂)26 - 30~60Three-bond coupling to tin.
-(CH₂)₃CH₃ (δ-CH₃)13 - 15SmallThe terminal methyl carbon.
¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. Tin has three NMR-active isotopes with spin 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. ¹¹⁹Sn is the most commonly observed due to its higher natural abundance and sensitivity.[3]

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for Tributyl(phenylethynyl)tin

NucleusPredicted Chemical Shift (δ, ppm)ReferenceNotes
¹¹⁹Sn-80 to -100Tetramethyltin (TMSn)The chemical shift is highly dependent on the solvent and concentration. This predicted range is for a tetracoordinate tin center with one alkynyl and three alkyl substituents.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of Tributyl(phenylethynyl)tin, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for organotin compounds. Ensure the solvent is dry, as moisture can affect the sample.

  • Concentration: Prepare a solution of approximately 10-20 mg of Tributyl(phenylethynyl)tin in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹⁹Sn NMR, tetramethyltin (TMSn) is the standard reference (δ = 0.00 ppm).

NMR Instrument Parameters

Modern NMR spectrometers operating at frequencies of 300 MHz or higher for ¹H are suitable.

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially to observe the tin satellites.

  • ¹³C NMR:

    • A proton-decoupled ¹³C spectrum is standard.

    • Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • Inverse-gated decoupling can be used to obtain quantitative ¹³C spectra if needed.

  • ¹¹⁹Sn NMR:

    • Directly observe the ¹¹⁹Sn nucleus.

    • A wider spectral width may be necessary due to the large chemical shift range of tin.

    • Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.

Interpretation of the Spectra: A Self-Validating System

The interpretation of the NMR spectra of Tributyl(phenylethynyl)tin should be approached as a self-validating system, where data from each spectrum corroborates the others.

Structural Elucidation Workflow

Caption: Workflow for the structural confirmation of Tributyl(phenylethynyl)tin using NMR data.

Causality in Spectral Features
  • The Tributyl Group: The characteristic upfield signals in the ¹H and ¹³C NMR spectra with their specific multiplicities and integration ratios are definitive for the tributyltin moiety. The observation of tin satellites flanking the α-CH₂ proton signal and the large ¹J(¹¹⁹Sn, ¹³C) coupling for the α-carbon are unequivocal proof of the direct attachment of the butyl groups to the tin atom.

  • The Phenylethynyl Group: The downfield aromatic signals in the ¹H spectrum and the characteristic chemical shifts of the sp-hybridized carbons in the ¹³C spectrum confirm the presence of the phenylethynyl group. The large ¹J(¹¹⁹Sn, ¹³C) for one of the alkynyl carbons confirms its direct attachment to the tin atom.

  • The Tin Center: The ¹¹⁹Sn chemical shift in the expected range for a tetracoordinate tin atom provides direct evidence of the overall molecular structure. Any significant deviation from this range could indicate the presence of impurities, degradation products, or unexpected coordination geometries.

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of Tributyl(phenylethynyl)tin. By understanding the predicted spectral features and following the outlined experimental and interpretive protocols, researchers can confidently characterize this important organometallic reagent, ensuring the integrity and success of their synthetic endeavors. The synergistic use of multinuclear NMR provides a self-validating system for the unambiguous structural elucidation of Tributyl(phenylethynyl)tin.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652.
  • Davies, A. G. Organotin Chemistry, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2004.
  • Wrackmeyer, B. ¹¹⁹Sn-NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 1985, 16, 73-186.
  • Holeček, J.; Nádvorník, M.; Handlíř, K.; Lyčka, A. ¹¹⁹Sn NMR spectra of some tri-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 1983, 241(2), 177-183.
  • NMR Solutions. (Sn) Tin NMR. [Link]

  • PubChem. Tributylphenyltin. [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • IMSERC. NMR Periodic Table: Tin NMR. [Link]

  • ResearchGate. Tin NMR Based Methodologies and Their Use in Structural Tin Chemistry. [Link]

  • ResearchGate. 119Sn NMR spectral data of organotin(IV) complexes – A review. [Link]

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An In-Depth Technical Guide to Tributyl(phenylethynyl)tin: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tributyl(phenylethynyl)tin (CAS No. 3757-88-8), a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the core aspects of its synthesis, detailed spectroscopic characterization, and critical applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Role of Alkynylstannanes in C-C Bond Formation

Tributyl(phenylethynyl)tin is a member of the organostannane family, a class of compounds distinguished by a carbon-tin bond. These reagents have become indispensable tools in synthetic chemistry, primarily for their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. Among them, alkynylstannanes are particularly valued for their high reactivity and stability, enabling the facile construction of carbon-carbon triple bonds, a key structural motif in pharmaceuticals, natural products, and advanced materials.

The utility of Tributyl(phenylethynyl)tin stems from a confluence of favorable properties: the tributyltin moiety provides good solubility in organic solvents and sufficient stability for isolation and storage, while the phenylethynyl group serves as a readily transferable nucleophile. Its most prominent application is in the Stille cross-coupling reaction, a powerful and versatile method for creating C(sp²)-C(sp) bonds.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of Tributyl(phenylethynyl)tin are summarized in the table below.[1][2]

PropertyValue
CAS Number 3757-88-8
Molecular Formula C₂₀H₃₂Sn
Molecular Weight 391.18 g/mol
Appearance Colorless to pale yellow liquid
Density 1.116 g/mL at 25 °C[1]
Boiling Point ~184 °C
Refractive Index (n²⁰/D) 1.532[1]
SMILES CCCC(CCCC)C#Cc1ccccc1
InChI Key PYMPTRMDPJYTDF-UHFFFAOYSA-N
Safety and Handling

Tributyl(phenylethynyl)tin, like most organotin compounds, is hazardous and requires careful handling in a well-ventilated chemical fume hood.[1]

  • Signal Word: Danger[1]

  • Hazard Statements: Toxic if swallowed (H301), Harmful in contact with skin (H312), Causes skin and serious eye irritation (H315, H319), May damage fertility or the unborn child (H360FD), Causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410).[1]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory. Use of a respirator with an appropriate cartridge may be necessary for certain operations.[1]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (recommended 2–8 °C).

Synthesis of Tributyl(phenylethynyl)tin

The most common and reliable method for synthesizing Tributyl(phenylethynyl)tin involves the reaction of a lithium phenylacetylide with tributyltin chloride. This acid-base and substitution sequence is a cornerstone of organometallic synthesis.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants & Conditions cluster_intermediate In Situ Intermediate cluster_electrophile Electrophile Addition cluster_workup Workup & Purification Phenylacetylene Phenylacetylene Li_acetylide Lithium Phenylacetylide Phenylacetylene->Li_acetylide Deprotonation nBuLi n-Butyllithium (n-BuLi) in Hexanes nBuLi->Li_acetylide THF Anhydrous THF -78 °C to 0 °C THF->Li_acetylide Product Tributyl(phenylethynyl)tin Li_acetylide->Product Nucleophilic Substitution TBTCl Tributyltin Chloride (Bu₃SnCl) TBTCl->Product Warm Warm to RT Warm->Product Quench Aqueous Quench (e.g., sat. NH₄Cl) Extract Extraction (e.g., Diethyl Ether) Quench->Extract Purify Column Chromatography or Vacuum Distillation Extract->Purify Purify->Product Isolated Product Product->Quench

Caption: Synthesis workflow for Tributyl(phenylethynyl)tin.

Experimental Protocol

This protocol is a representative procedure based on established methods for organostannane synthesis.[2][3]

Materials:

  • Phenylacetylene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, e.g., 2.5 M in hexanes)

  • Tributyltin chloride (1.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add phenylacetylene to the cold THF. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes. The formation of the lithium phenylacetylide intermediate is now complete.

    • Causality: Phenylacetylene's terminal proton is acidic (pKa ≈ 25) and is readily removed by the strong base n-BuLi (pKa of butane ≈ 50). Performing this at low temperature controls the exothermic reaction and prevents side reactions.

  • Stannylation: Cool the reaction mixture back down to -78 °C. Add tributyltin chloride dropwise. After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The highly nucleophilic lithium acetylide attacks the electrophilic tin center of tributyltin chloride in an Sₙ2-type reaction, displacing the chloride and forming the C-Sn bond.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product is a colorless to pale yellow oil. It can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized product. The following data are based on the known spectral properties of the tributyltin and phenylethynyl moieties.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of Tributyl(phenylethynyl)tin.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.45 - 7.40 m 2H Phenyl (ortho-H)
7.35 - 7.25 m 3H Phenyl (meta- & para-H)
1.65 - 1.45 m 6H Sn-(CH₂CH₂CH₂CH₃)₂
1.40 - 1.25 m 6H Sn-(CH₂CH₂CH₂CH₃)₂
1.15 - 1.00 t 6H Sn-(CH₂)₂CH₂CH₃

| 0.91 | t, J ≈ 7.3 Hz | 9H | Sn-(CH₂)₃CH₃ |

  • Note: The signals for the butyl chains attached to tin will show characteristic satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

Predicted ¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm) Assignment
132.0 Phenyl (ortho-C)
128.8 Phenyl (para-C)
128.3 Phenyl (meta-C)
124.0 Phenyl (ipso-C)
111.5 Sn-C≡C-Ph
90.5 Sn-C≡C-Ph
29.1 Sn-(CH₂CH₂CH₂CH₃)₂
27.3 Sn-(CH₂CH₂CH₂CH₃)₂
13.7 Sn-(CH₂)₃CH₃

| 11.5 | Sn-CH₂CH₂CH₂CH₃ |

¹¹⁹Sn NMR Spectroscopy: Tin has three NMR-active isotopes with spin I=1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. ¹¹⁹Sn is the most commonly observed due to its higher natural abundance (8.59%) and sensitivity.[6][7]

  • Expected Chemical Shift: For tetraorganostannanes of the R₃SnR' type, the ¹¹⁹Sn chemical shift is expected in the range of -40 to -80 ppm relative to the standard tetramethyltin (Me₄Sn).[6] This powerful technique can rapidly confirm the formation of the tetra-coordinate tin center.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • Expected Absorptions (neat, cm⁻¹):

    • ~2150 cm⁻¹: A sharp, medium-intensity peak characteristic of the C≡C triple bond stretch. This is a key diagnostic peak.

    • 3100-3000 cm⁻¹: Aromatic C-H stretches.

    • 2955, 2925, 2870 cm⁻¹: Aliphatic C-H stretches from the butyl groups.

    • ~1595, 1485 cm⁻¹: Aromatic C=C ring stretches.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion: The mass spectrum will show a characteristic cluster of peaks for the molecular ion [M]⁺ due to the multiple stable isotopes of tin. The most abundant isotopes are ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, and ¹²⁰Sn.

  • Major Fragmentation Pathway: The most common fragmentation is the loss of a butyl radical (•C₄H₉, mass 57), leading to a prominent [M-57]⁺ fragment. Subsequent losses of additional butyl groups or other fragments will also be observed.

Key Applications: The Stille Cross-Coupling Reaction

Tributyl(phenylethynyl)tin is a premier reagent for the Stille reaction, which forges a new carbon-carbon bond between the stannane's transferable group (phenylethynyl) and an organic electrophile (R-X), catalyzed by a palladium(0) complex.

Catalytic Cycle of the Stille Reaction

stille_cycle cluster_steps Key Mechanistic Steps Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂-X Pd0->OA_complex R-X TM_complex R-Pd(II)L₂-C≡CPh OA_complex->TM_complex Bu₃SnC≡CPh TM_complex->Pd0 R-C≡CPh Bu3SnX Bu3SnX TM_complex->Bu3SnX Bu₃SnX OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond of the organic electrophile (e.g., an aryl or vinyl halide/triflate) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane, Tributyl(phenylethynyl)tin, exchanges its phenylethynyl group with the halide/triflate on the palladium center. This is typically the rate-determining step. The tributyltin halide (Bu₃SnX) is formed as a byproduct.

  • Reductive Elimination: The two organic groups on the palladium center (R and phenylethynyl) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol for a Typical Stille Coupling

Reaction: Aryl Bromide + Tributyl(phenylethynyl)tin → Aryl-C≡C-Ph

Materials:

  • Aryl bromide (1.0 equiv)

  • Tributyl(phenylethynyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried flask, add the aryl bromide and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent, followed by the Tributyl(phenylethynyl)tin via syringe.

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup to Remove Tin: Dilute the mixture with an organic solvent and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The fluoride ions react with the tributyltin bromide byproduct to form insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration through a pad of Celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Conclusion

Tributyl(phenylethynyl)tin is a robust and highly effective reagent for the synthesis of molecules containing the phenylethynyl moiety. Its predictable reactivity, particularly in the palladium-catalyzed Stille coupling, makes it a valuable asset in the synthetic chemist's toolbox. A comprehensive understanding of its synthesis, spectroscopic properties, and safe handling procedures, as outlined in this guide, is crucial for its successful application in research and development.

References

  • Organic Syntheses. PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Org. Synth. 2018, 95, 344. [Link]

  • Google Patents.DE1178064B - Process for the production of vinyl tin compounds.
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  • NMR-Web.com. (Sn) Tin NMR.[Link]

  • Yadav, J. S., et al. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.J Mol Struct. 2023, 1275, 134679. [Link]

  • MDPI. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines.Molbank 2023, 2023(1), M1534. [Link]

  • ResearchGate. Spectroscopic characterization and reactivity of a high valent (L)Cu(III) species supported by proline-based pseudo peptide.[Link]

  • Supporting Information. Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions.[Link]

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  • PubChem. Tributylphenyltin.[Link]

  • Organic Syntheses. TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Org. Synth. 1990, 68, 138. [Link]

  • IMSERC - Northwestern University. NMR Periodic Table: Tin NMR.[Link]

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Introduction: The Role of Tributyl(phenylethynyl)tin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity and Stability of Tributyl(phenylethynyl)tin

Tributyl(phenylethynyl)tin is a pivotal organostannane reagent in the arsenal of synthetic organic chemists. As a member of the tributyltin family, it serves as a robust and versatile building block, primarily for the formation of carbon-carbon bonds. Its significance is most pronounced in palladium-catalyzed cross-coupling reactions, where the phenylethynyl moiety can be efficiently transferred to a variety of organic electrophiles. This guide provides an in-depth exploration of its reactivity, stability, and the practical considerations required for its successful and safe application in a research and development setting. Understanding the nuances of this reagent is critical for professionals in drug development and materials science, where the construction of complex molecular architectures is paramount.

Core Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is essential before its use in any experimental protocol. The data below is compiled for quick reference and safety assessment.

PropertyValueReference(s)
Chemical Formula C₂₀H₃₂Sn[1]
Molecular Weight 391.18 g/mol [1]
Appearance Liquid
Density 1.116 g/cm³ at 25 °C[1]
Boiling Point 184 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.532
Signal Word Danger
Hazard Statements H301, H312, H315, H319, H360FD, H372, H410
Storage Class 6.1C (Combustible, acute toxic Cat. 3)

Section 1: The Reactivity Profile of Tributyl(phenylethynyl)tin

The utility of tributyl(phenylethynyl)tin is dominated by its application in the Stille cross-coupling reaction. This palladium-catalyzed process allows for the precise formation of a new carbon-carbon bond between the phenylethynyl group and an organic electrophile.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a cornerstone of modern synthetic chemistry[2]. The reaction's reliability stems from the stability of organostannanes to air and moisture, coupled with their tolerance of a wide variety of functional groups. The catalytic cycle, illustrated below, is a self-validating system that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition (Rate-Limiting Step) A->B R¹-X (Aryl/Vinyl Halide) I3 A->I3 C R¹-Pd(II)L₂-X Intermediate B->C D Transmetalation C->D R²-SnBu₃ (Tributyl(phenylethynyl)tin) I1 C->I1 E R¹-Pd(II)L₂-R² Intermediate D->E X-SnBu₃ (Tin Byproduct) F Reductive Elimination E->F I2 E->I2 G R¹-R² Desired Product F->G I1->E I2->A I3->C Safety_Workflow cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_disposal Waste Disposal A Work in Certified Chemical Fume Hood B Wear PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Use Inert Atmosphere (N₂ or Ar) for Transfers B->C D Conduct Reaction in Closed System C->D Transfer Reagent E Quench Reaction Carefully in Hood D->E F Perform Aqueous Workup for Tin Removal E->F G Segregate Organotin Waste (Solid & Liquid) F->G Generate Waste H Label Waste Container Clearly G->H I Dispose via Institutional EH&S Guidelines H->I

Caption: A mandatory workflow for the safe handling of organotin compounds.

Section 3: Field-Proven Experimental Methodologies

Translating theoretical knowledge into successful experimental outcomes requires robust, validated protocols. This section details a standard procedure for a Stille coupling and, critically, the subsequent removal of toxic tin byproducts.

Protocol: Stille Coupling of an Aryl Bromide with Tributyl(phenylethynyl)tin

This protocol is a representative example and may require optimization for different substrates.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
  • Degas all solvents (e.g., toluene, THF) by sparging with argon or nitrogen for at least 30 minutes.
  • Ensure all reagents are anhydrous where specified.

2. Reaction Assembly:

  • To a dry Schlenk flask under a positive pressure of nitrogen, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a copper(I) iodide co-catalyst (optional, but often beneficial for alkynyl couplings, 0.1 equiv).
  • Evacuate and backfill the flask with nitrogen three times.
  • Add degassed solvent (e.g., toluene) via syringe.
  • Add tributyl(phenylethynyl)tin (1.1-1.2 equiv) via syringe.
  • If a ligand is used separately (e.g., P(t-Bu)₃), it should be added with the catalyst.

3. Reaction Execution and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

4. Reaction Quench and Workup:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
  • Proceed immediately to the tin removal workup.
Trustworthiness: Self-Validating Protocols for Tin Byproduct Removal

The removal of stoichiometric tributyltin halide byproducts (Bu₃SnX) is the most significant challenge in the purification of Stille coupling products.[3][4] Failure to remove these neurotoxic, lipophilic impurities compromises the integrity of the final compound.

Method 1: Potassium Fluoride (KF) Wash (Most Common)

  • Causality: Tributyltin halides react with aqueous potassium fluoride to form tributyltin fluoride (Bu₃SnF), a sparingly soluble solid that can be removed by filtration.[3]

  • Step-by-Step Protocol:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake vigorously for 1-2 minutes for each wash.[3]

    • A white precipitate (Bu₃SnF) may form at the interface. If this occurs, filter the entire biphasic mixture through a pad of Celite®.[3]

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Flash Chromatography with Triethylamine (TEA)

  • Causality: The slightly basic nature of the silica gel when treated with triethylamine helps to retain the acidic tin byproducts, allowing the desired, less polar product to elute.[3]

  • Procedure: This method is often faster than the KF wash. Prepare the silica gel slurry for column chromatography in an eluent system containing 2-5% triethylamine. Purify the crude product directly using this system.[3]

Conclusion

Tributyl(phenylethynyl)tin is an exceptionally powerful reagent for the synthesis of phenylacetylene-containing molecules, primarily through the robust and versatile Stille cross-coupling reaction. Its successful application hinges on a deep understanding of the reaction mechanism, enabling rational choices of catalyst, ligand, and reaction conditions. Equally important is an unwavering commitment to safety protocols, acknowledging the significant toxicity of all organotin compounds. By integrating the mechanistic insights, practical handling techniques, and validated purification protocols outlined in this guide, researchers can confidently and safely leverage the synthetic power of tributyl(phenylethynyl)tin to advance their scientific objectives.

References

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  • Wikipedia contributors. "Tributyltin." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 27, 2026.

  • Wikipedia contributors. "Tributyltin hydride." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 27, 2026.

  • "Tributyl(3-methyl-2-butenyl)tin." Organic Syntheses, [Link]. Accessed January 27, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5948, Tributylstannane." PubChem, [Link]. Accessed January 27, 2026.

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  • Organic Chemistry Portal. "Tributyltin hydride (Tributylstannane) / Organotin hydrides." [Link]. Accessed January 27, 2026.

  • Centers for Disease Control and Prevention. "ORGANOTIN COMPOUNDS." CDC Stacks, [Link]. Accessed January 27, 2026.

  • Casado, A. L., et al. "Transmetalation of complex 3 with tributyl(phenylethylnyl)tin (11a)..." ResearchGate, [Link]. Accessed January 27, 2026.

  • "Preparation of Tributyl(chloromethyl)stannane." Organic Syntheses, [Link]. Accessed January 27, 2026.

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. "Organo-tin compounds." [Link]. Accessed January 27, 2026.

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  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. "Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS)." National Academies Press (US), [Link]. Accessed January 27, 2026.

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  • Littke, A. F., & Fu, G. C. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands." Accounts of Chemical Research, vol. 35, no. 5, 2002, pp. 435-44. National Institutes of Health, [Link]. Accessed January 27, 2026.

  • Dubbaka, S. R. "Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions." Synlett, vol. 2005, no. 4, 2005, pp. 709-710. SciSpace, [Link]. Accessed January 27, 2026.

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Navigating the Synthesis and Safety of Tributyl(phenylethynyl)tin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The organotin reagent, Tributyl(phenylethynyl)tin, is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. Its utility, however, is counterbalanced by significant health and environmental hazards. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Tributyl(phenylethynyl)tin, offering in-depth insights into its properties, hazards, and the necessary precautions for its safe handling, storage, and disposal. This document is intended to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.

Chemical Identity and Physicochemical Properties

Tributyl(phenylethynyl)tin is an organometallic compound characterized by a tin atom covalently bonded to three butyl groups and a phenylethynyl group.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental design.

PropertyValueSource
CAS Number 3757-88-8[2]
Molecular Formula C20H32Sn[2]
Molecular Weight 391.18 g/mol [2]
Appearance Liquid[3]
Density 1.116 g/mL at 25 °C[3]
Refractive Index n20/D 1.532[3]

Hazard Identification and GHS Classification

Tributyl(phenylethynyl)tin is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this compound is "Danger". Its GHS classification underscores the multi-faceted nature of its toxicity, affecting various biological systems and the environment.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • Reproductive Toxicity (Category 1B)

  • Specific Target Organ Toxicity - Repeated Exposure (Category 1)

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1)

Hazard Statements (H-codes): [4]

  • H301: Toxic if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H360: May damage fertility or the unborn child.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H400: Very toxic to aquatic life.[5]

  • H410: Very toxic to aquatic life with long lasting effects.

The hazards associated with Tributyl(phenylethynyl)tin are not to be underestimated. The acute toxicity, particularly via ingestion, necessitates stringent containment measures. Chronic exposure poses a significant threat, with the potential for irreversible organ damage and reproductive harm.[6] Furthermore, its high aquatic toxicity demands meticulous waste management to prevent environmental contamination.[7]

Toxicological Profile: Understanding the Risks

The toxicity of tributyltin compounds is well-documented.[8] These compounds are known to be endocrine disruptors and can have severe effects on the immune and nervous systems.[6][7] While specific toxicological data for Tributyl(phenylethynyl)tin is limited, the data for related tributyltin compounds provides a strong basis for assessing its potential health effects.

General signs of overexposure to tetraalkyl tin compounds can include:

  • Muscular weakness and paralysis, potentially leading to respiratory failure.

  • Tremors and convulsive movements.

  • Eye irritation and photophobia.

Histological examination following exposure to tetraalkyl tin compounds has revealed:

  • A decrease in cytoplasmic basophilia of the liver.

  • Chromatolysis of the Purkinje cells of the cerebellum.

  • An increase in the water content of the brain and spinal cord.

Long-term exposure to tributyltin compounds can lead to damage of internal organs such as the kidneys and liver.[7]

Safe Handling and Experimental Workflow

Given the significant hazards, a rigorous and well-defined workflow is essential for handling Tributyl(phenylethynyl)tin. The following diagram and protocol outline the critical steps for minimizing exposure and ensuring laboratory safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Prep Review SDS and Establish Emergency Procedures PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Face Shield (if splash risk) Prep->PPE Mandatory FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Essential Weighing Weighing in a Vented Enclosure FumeHood->Weighing Controlled Environment Reaction Perform Reaction in Closed System Weighing->Reaction Monitoring Continuous Monitoring of Reaction and for Leaks Reaction->Monitoring Decontamination Decontaminate Glassware and Surfaces Monitoring->Decontamination Post-Reaction Waste Segregate and Dispose of Waste in Labeled Containers Decontamination->Waste RemovePPE Properly Remove and Dispose of Contaminated PPE Waste->RemovePPE

Caption: Safe handling workflow for Tributyl(phenylethynyl)tin.

Experimental Protocol: Step-by-Step Safe Handling

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Tributyl(phenylethynyl)tin.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary reagents and equipment before handling the compound.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (nitrile gloves are a suitable option).

    • Don safety goggles and a face shield, especially when there is a risk of splashing.

    • Wear a flame-retardant lab coat.

  • Engineering Controls:

    • All handling of Tributyl(phenylethynyl)tin must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9]

    • Use a closed system for reactions whenever feasible to minimize the release of the substance.[9]

  • Handling and Dispensing:

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Use a properly calibrated pipette or syringe for transferring the liquid.

    • If weighing is necessary, perform this task in a vented balance enclosure.

  • Spill and Accidental Release Measures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Do not allow the substance to enter drains or waterways.[10]

  • Waste Disposal:

    • Collect all waste containing Tributyl(phenylethynyl)tin in clearly labeled, sealed containers.

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.[9]

First-Aid Measures: Emergency Response

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[9][10]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing immediately. Call a POISON CENTER or doctor if you feel unwell.[6][9]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6][9]
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10]

Storage and Stability

Proper storage is critical to maintaining the integrity of Tributyl(phenylethynyl)tin and preventing accidents.

  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[10] Keep locked up or in an area accessible only to qualified or authorized persons.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes.[11]

Conclusion

Tributyl(phenylethynyl)tin is a potent synthetic tool that demands the utmost respect and caution. A thorough understanding of its hazardous properties, coupled with the stringent application of safety protocols, is paramount for the protection of researchers and the environment. By adhering to the guidelines outlined in this technical guide, scientists can harness the synthetic utility of this compound while minimizing the associated risks.

References

  • PubChem. (n.d.). Tributylstannane. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). Tributyl(vinyl)tin. Retrieved from [Link]

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  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). Tributyltin compounds (TBT). Retrieved from [Link]

  • CPAchem. (2022, February 24). Tributylphenylstannane Safety Data Sheet. Retrieved from [Link]

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An In-Depth Technical Guide to the Handling and Storage of Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of tributyl(phenylethynyl)tin. As a potent organotin reagent frequently employed in cross-coupling reactions, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental success. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to work with confidence and integrity.

Understanding the Hazard Profile of Tributyl(phenylethynyl)tin

Tributyl(phenylethynyl)tin, like other organotin compounds, presents significant health and environmental hazards. Its toxicity is a primary concern, with risks associated with ingestion, dermal absorption, and inhalation.[1] It is classified as acutely toxic and can cause severe skin and eye irritation.[1] Prolonged or repeated exposure may lead to organ damage.[1] Furthermore, tributyltin (TBT) compounds are known to be highly toxic to aquatic life with long-lasting effects.[2] The lipophilic nature of the tributyltin moiety facilitates its absorption through the skin and accumulation in fatty tissues.[3]

Core Directive: Due to its hazardous nature, all handling of tributyl(phenylethynyl)tin must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory at all times.

Key Safety and Hazard Information
Hazard ClassificationDescriptionSource
Acute Oral ToxicityToxic if swallowed.[4][5]
Acute Dermal ToxicityHarmful in contact with skin.[4][5]
Skin Corrosion/IrritationCauses skin irritation.[4][5]
Serious Eye Damage/IrritationCauses serious eye irritation.[4][5]
Reproductive ToxicityMay damage fertility or the unborn child.[4]
Specific Target Organ ToxicityCauses damage to organs through prolonged or repeated exposure.[4]
Hazardous to the Aquatic EnvironmentVery toxic to aquatic life with long lasting effects.[2]

Prudent Practices for Handling and Use

The principle of "as low as reasonably achievable" (ALARA) exposure should be the guiding philosophy when working with tributyl(phenylethynyl)tin.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any direct contact with the reagent.

  • Gloves: Nitrile gloves should be worn as a minimum. For extended operations or when handling larger quantities, double-gloving is recommended. Ensure gloves are changed immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a respirator with an organic vapor cartridge may be necessary for certain operations, such as cleaning up large spills.

Engineering Controls
  • Fume Hood: All transfers, weighing, and reactions involving tributyl(phenylethynyl)tin must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Long-Term Storage and Stability

Proper storage is critical to maintain the integrity of tributyl(phenylethynyl)tin and to prevent hazardous situations.

Storage Conditions
  • Temperature: Store in a refrigerator at 2°C to 8°C.[6][7] This temperature range helps to minimize degradation over time.

  • Inert Atmosphere: While not always explicitly stated for short-term use, for long-term storage, it is best practice to store tributyl(phenylethynyl)tin under an inert atmosphere of argon or nitrogen.[5][8][9][10] This is to prevent slow degradation that can occur upon prolonged exposure to air and moisture.

  • Container: The compound should be stored in a tightly sealed, clearly labeled container. Glass bottles with a secure cap are a suitable option.[8] For reagents that will be accessed multiple times, a bottle with a septum-sealed cap (e.g., a Sure/Seal™ bottle) is recommended to allow for the removal of the reagent via syringe under an inert atmosphere.[10]

Caption: Logical workflow for the proper storage of tributyl(phenylethynyl)tin.

Experimental Protocol: Stille Cross-Coupling Reaction

Tributyl(phenylethynyl)tin is a common reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds. The following is a representative, self-validating protocol.

Reaction of Tributyl(phenylethynyl)tin with an Aryl Iodide

This protocol describes the palladium-catalyzed cross-coupling of tributyl(phenylethynyl)tin with an aryl iodide.

Materials:

  • Aryl iodide (1.0 equiv)

  • Tributyl(phenylethynyl)tin (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri(2-furyl)phosphine (TFP) (10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl iodide, Pd₂(dba)₃, and TFP.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add the tributyl(phenylethynyl)tin to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature.

    • Quenching: While not always necessary for the reaction workup itself, any unreacted tributyl(phenylethynyl)tin can be quenched by the addition of a saturated aqueous solution of potassium fluoride (KF).[11][12] This will precipitate the tin as tributyltin fluoride, which is a solid and can be more easily removed.

    • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF (3 x 50 mL). The formation of a white precipitate (tributyltin fluoride) may be observed. If so, the mixture can be filtered through a pad of Celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Iodide, Pd₂(dba)₃, and TFP in Schlenk Flask B Add Anhydrous, Degassed Solvent A->B C Add Tributyl(phenylethynyl)tin B->C D Heat and Monitor (TLC or GC-MS) C->D E Cool to Room Temp. and Quench with KF (aq) D->E F Extract with Organic Solvent and Filter if Necessary E->F G Purify by Column Chromatography F->G

Caption: Step-by-step workflow for a typical Stille cross-coupling reaction.

Decontamination and Disposal

Proper decontamination and disposal are crucial to mitigate the environmental and health risks associated with tributyl(phenylethynyl)tin.

Quenching of Unreacted Reagent

For small quantities of unreacted tributyl(phenylethynyl)tin, a careful quenching procedure should be followed in a fume hood.

  • Dilute the unreacted reagent with an inert solvent such as toluene or hexane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine in the same solvent until the characteristic purple color of iodine persists, indicating that all the organotin has reacted.

  • The resulting solution containing tributyltin iodide can then be treated as halogenated organic waste.

Decontamination of Glassware

All glassware that has been in contact with tributyl(phenylethynyl)tin must be decontaminated before being washed with other laboratory glassware.

  • Rinse the glassware with an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.

  • Immerse the glassware in a base bath (saturated potassium hydroxide in isopropanol) or a solution of household bleach for at least 24 hours. This will cleave the tin-carbon bonds.

  • After decontamination, the glassware can be washed using standard laboratory procedures.

Spill Cleanup

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9][13]

  • Collect: Carefully scoop the absorbent material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth soaked in a 10% bleach solution, followed by a water rinse.[14] All cleaning materials should be disposed of as hazardous waste.

Conclusion

Tributyl(phenylethynyl)tin is a valuable reagent in organic synthesis, but its use demands a high level of respect for its inherent hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed procedures outlined in this guide for handling, storage, and disposal, researchers can safely and effectively harness the synthetic utility of this compound. A commitment to safety and environmental responsibility is not just a regulatory requirement but a cornerstone of scientific integrity.

References

  • PubChem. Tributylphenyltin. National Center for Biotechnology Information. [Link]

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  • Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. J. Am. Chem. Soc.2004 , 126, 48, 15690–15691. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Stille Reactions of Aryl Chlorides and Aryl Bromides. Angew. Chem. Int. Ed.1999 , 38, 2411-2413. [Link]

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling with Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides an in-depth exploration of the palladium-catalyzed Stille cross-coupling reaction utilizing tributyl(phenylethynyl)tin. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and practical considerations essential for successful execution and innovation.

Introduction: The Power of the Stille Coupling in Modern Synthesis

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction joins an organostannane (organotin) compound with an organic electrophile, typically a halide or triflate.[1][2] Among the diverse array of organostannanes, tributyl(phenylethynyl)tin stands out as a valuable reagent for the introduction of the phenylethynyl moiety, a structural motif present in numerous pharmaceuticals, functional materials, and complex natural products.[1][3]

The stability of organotin reagents to air and moisture, coupled with the mild reaction conditions often employed, makes the Stille coupling a highly practical and versatile tool in the synthetic chemist's arsenal.[4] This guide will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into optimizing reaction conditions and troubleshooting potential challenges.

The Catalytic Cycle: A Mechanistic Deep Dive

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (e.g., an aryl halide) to the catalytically active Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a square planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[5][6]

  • Transmetalation: This is often the rate-determining step of the catalytic cycle. The organostannane, in this case, tributyl(phenylethynyl)tin, exchanges its phenylethynyl group with the halide on the Pd(II) complex. The exact mechanism of transmetalation can be complex and is influenced by the ligands on the palladium and the solvent.[5] The result is a new Pd(II) intermediate where both organic partners are bound to the palladium center.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] This step is typically fast and irreversible.

Stille_Coupling Pd(0)L2 Pd(0)Ln Ar-Pd(II)(L2)-X Ar-Pd(II)(L)n-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-C≡CPh Ar-Pd(II)(L)n-C≡CPh Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CPh Transmetalation (Bu3SnC≡CPh) Ar-Pd(II)(L2)-C≡CPh->Pd(0)L2 Reductive Elimination Ar-C≡CPh Ar-C≡CPh Bu3SnX Bu3SnX

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Stille coupling of an aryl halide with tributyl(phenylethynyl)tin. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol, 1.0 equiv)

  • Tributyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF, 5-10 mL)

  • Optional additive: Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvents

  • Silica gel for column chromatography

  • Potassium fluoride (KF) for workup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), tributyl(phenylethynyl)tin (1.1 mmol), and the palladium catalyst (0.05 mmol). If using, add the copper(I) iodide at this stage.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by TLC.

  • Reaction Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour. A precipitate of tributyltin fluoride (Bu₃SnF) will form.[7]

    • Filter the mixture through a pad of Celite® to remove the precipitate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired diarylalkyne.[7]

Figure 2: Experimental workflow for the Stille coupling reaction.

Optimizing Reaction Parameters: A Comparative Overview

The success of a Stille coupling reaction is highly dependent on the careful selection of the catalyst, ligands, solvent, and temperature. The following table summarizes key parameters and their impact on the reaction outcome, with a focus on the synthesis of diarylalkynes.

ParameterOptionsRationale and Expected Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a common and effective Pd(0) catalyst but can be sensitive to air and moisture.[1] Pd₂(dba)₃ is more air-stable and is often used in combination with a phosphine ligand.[1] Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, AsPh₃Triphenylphosphine (PPh₃) is a standard, versatile ligand. More electron-rich and bulky phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) can sometimes improve reaction rates and yields, particularly with less reactive aryl chlorides.[8] Triphenylarsine (AsPh₃) can also be an effective ligand.[8]
Solvent Toluene, DMF, Dioxane, THFThe choice of solvent can significantly influence the reaction rate. Toluene is a common non-polar solvent. More polar aprotic solvents like DMF and dioxane can accelerate the reaction, particularly the transmetalation step.[2] THF is another common choice.
Temperature 60-120 °CHigher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and side reactions. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.
Additive CuI, CsF, LiClCopper(I) iodide (CuI) is a widely used co-catalyst that can dramatically accelerate the Stille coupling, particularly with less reactive substrates.[2][9] It is believed to facilitate the transmetalation step. Cesium fluoride (CsF) and lithium chloride (LiCl) can also enhance the reaction rate by activating the organostannane or stabilizing intermediates.[2][8]

Table 1: Key Reaction Parameters and Their Influence

Applications in Drug Discovery and Complex Molecule Synthesis

The Stille coupling with tributyl(phenylethynyl)tin is a powerful tool for the synthesis of a wide range of biologically active molecules and functional materials. The phenylethynyl group is a key structural element in many compounds with interesting pharmacological properties.

For instance, the synthesis of (±)-Clivonine, an Amaryllidaceae alkaloid with anticancer and neuroprotective properties, utilized a Stille reaction to form a key aryl-aryl bond with a 95% yield using a Pd(PPh₃)₄ catalyst.[8] In another example, the total synthesis of the post-iboga indole alkaloids, dippinine B and C, which exhibit anticancer activity, involved a crucial Stille cross-coupling step.[8] The synthesis of the bioactive molecule pestalotiopsin A also employed a Stille coupling to introduce a key structural fragment, achieving a 46% yield with Pd(PPh₃)₄.[8]

These examples underscore the reliability and functional group tolerance of the Stille reaction, making it an invaluable method in the multi-step synthesis of complex and medicinally relevant targets.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. Consider using a more robust precatalyst like Pd₂(dba)₃ with a phosphine ligand.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Inhibition by Impurities: Ensure all reagents and solvents are pure and dry. Oxygen can deactivate the catalyst.

  • Homocoupling of the Organostannane:

    • This side reaction can occur, leading to the formation of 1,4-diphenylbuta-1,3-diyne.[2] Using a slight excess of the aryl halide and carefully controlling the reaction temperature can help minimize this side reaction.

  • Difficulty in Removing Tin Byproducts:

    • The removal of toxic tributyltin residues is a critical challenge.[7] The aqueous KF wash is generally effective.[7] If tin contamination persists, alternative methods such as chromatography on potassium carbonate-impregnated silica gel or treatment with diisopropylaminomethyl polystyrene resin can be employed.[7]

Safety Precautions:

  • Toxicity of Organotin Compounds: Tributyl(phenylethynyl)tin and its byproducts are highly toxic.[7] Handle these compounds with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally less toxic than organotins, palladium compounds should also be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Use anhydrous and degassed solvents. Many of the solvents used in Stille reactions are flammable and should be handled with appropriate precautions.

By understanding the nuances of the reaction mechanism, carefully selecting reaction conditions, and adhering to strict safety protocols, researchers can effectively harness the power of the palladium-catalyzed Stilling coupling with tributyl(phenylethynyl)tin for the efficient synthesis of a wide range of valuable molecules.

References

  • A. F. M. M. Rahman, M. A. Ali, M. A. Halim, Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, RSC Adv., 2024 , 14, 6391-6421. [Link]

  • Y. M. A. Yamada, W.-M. Dai, Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers, In Functional Polymers, 2018 , pp 1-38. [Link]

  • W. P. Gallagher, R. E. Maleczka, Jr., Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings, J. Org. Chem., 2005 , 70, 841-846. [Link]

  • P. Espinet, A. M. Echavarren, The Mechanisms of the Stille Reaction, Angew. Chem. Int. Ed., 2004 , 43, 4704-4734. [Link]

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  • S. K. Rout, et al., Stille coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions, ResearchGate, 2012 . [Link]

  • M. B. D. Sonogo, et al., Stille coupling of iodobenzene with tributylvinyltin at 50 °C in DMF in the presence of 2 mol % Pd of catalyst 14, 17-Pd(OAc) 2 , or 18, ResearchGate, 2019 . [Link]

  • S. K. Ghorai, S. C. Pan, Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure, Org. Lett., 2015 , 17, 3942-3945. [Link]

  • Q.-X. Liu, et al., Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand, RSC Advances, 2015 . [Link]

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  • H. Huang, et al., Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides, J. Org. Chem., 2009 , 74, 5599-5602. [Link]

  • A. F. M. M. Rahman, M. A. Ali, M. A. Halim, Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies, ResearchGate, 2024 . [Link]

  • Chegg, The following are the experimental H NMR and C NMR spectra from our experiment (synthesis of diphenylacetylene from E-stilbene)., 2020 . [Link]

  • Chemistry LibreTexts, Stille Coupling, 2023 . [Link]

  • H. J. Lee, et al., Tin-free three-component coupling reaction of aryl halides, norbornadiene (or norbornene), and alkynols using a palladium catalyst, Bull. Korean Chem. Soc., 2003 , 24, 1407-1410. [Link]

  • R. M. Williams, Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis, Org. Synth., 2011 , 88, 197-201. [Link]

  • University of Massachusetts Lowell, 13C-NMR Spectroscopy. [Link]

  • A. A. Vasiliev, A. S.
  • V. Farina, V. Krishnamurthy, W. J. Scott, The Stille Reaction, Org. React., 1997 , 50, 1-652. [Link]

  • J. Li, et al., Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution, Chem. Sci., 2023 , 14, 4376-4383. [Link]

  • The Organic Chemist, Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction, YouTube, 2015 . [Link]

  • L. M. Kammer, et al., Stille vs. Suzuki – cross-coupling for the functionalization of diazocines, RSC Adv., 2023 , 13, 16223-16229. [Link]

  • S. H. Kim, et al., Fig. S13 1 H NMR Spectra for the hydrogenation of phenylacetylene to styrene with Lindlar catalyst., ResearchGate, 2018 . [Link]

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mechanism of Stille reaction with alkynylstannanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Mechanism of the Stille Reaction with Alkynylstannanes: A Guide for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Alkynylstannanes in Stille Coupling

The Palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its remarkable functional group tolerance, stereospecificity, and reliability in constructing carbon-carbon bonds.[1][2] Among the various organostannanes employed, alkynylstannanes hold a position of prominence due to their high reactivity, which allows for coupling under exceptionally mild conditions.[2][3] This reactivity profile makes them indispensable tools in the synthesis of complex natural products, pharmaceuticals, and advanced materials where sensitive functional groups must be preserved.[1]

This guide provides an in-depth exploration of the mechanistic pathways governing the Stille reaction with alkynylstannanes. Moving beyond a textbook overview, we will dissect the nuances of the catalytic cycle, explore competing pathways, and explain the causal relationships between reaction parameters and outcomes. The objective is to equip the practicing scientist with the expert-level understanding required to troubleshoot, optimize, and strategically deploy this powerful transformation.

The Core Catalytic Cycle: A Mechanistic Dissection

The generally accepted mechanism for the Stille reaction proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] This cycle elegantly transforms a Pd(0) species to a Pd(II) intermediate and back again, regenerating the active catalyst with each turn.

Stille_Catalytic_Cycle Consensus Catalytic Cycle for Stille Coupling cluster_legend Legend pd0 Pd(0)L₂ Active Catalyst pdi_cis cis-[Pd(II)(R¹)XL₂] pd0->pdi_cis Oxidative Addition (R¹-X) pdi_trans trans-[Pd(II)(R¹)XL₂] pdi_cis->pdi_trans pdt_trans trans-[Pd(II)(R¹)(R²)L₂] pdi_trans->pdt_trans Transmetalation (R²-SnR₃) -XSnR₃ pdt_cis cis-[Pd(II)(R¹)(R²)L₂] pdt_trans->pdt_cis pdt_cis->pd0 product R¹-R² Coupled Product pdt_cis->product Reductive Elimination product->pd0 key1 R¹ = Aryl, Vinyl, etc. key2 R² = Alkynyl key3 Rate-determining step often involves Transmetalation.

Caption: The consensus catalytic cycle for the Stille reaction.

Oxidative Addition

The cycle initiates with the reaction of the organic electrophile (R¹-X, typically an aryl or vinyl halide/triflate) with a coordinatively unsaturated 14-electron Pd(0) complex, L₂Pd⁰.[3] This is a concerted, three-center process that formally oxidizes the palladium from Pd(0) to Pd(II), generating a 16-electron, square planar intermediate.[3]

  • Initial Geometry: The oxidative addition initially yields a cis-[Pd(R¹)XL₂] complex.[1][4]

  • Isomerization: This cis isomer rapidly equilibrates to the thermodynamically more stable trans-[Pd(R¹)XL₂] complex, which is often the only observable intermediate before the next step.[1][3] For most practical purposes, the cycle is considered to proceed via this trans species.[1]

Transmetalation: The Heart of the Reaction

Transmetalation is the step where the alkynyl group (R²) is transferred from the tin atom to the palladium center, displacing the halide or pseudohalide (X). This step is frequently the rate-determining step of the entire cycle.[2] The reactivity order for the transfer of groups from the stannane is generally: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[3] This high transfer rate for the alkynyl group is a key reason for the utility of alkynylstannanes.

The precise mechanism of transmetalation can follow two main pathways:

  • Associative (Open) Pathway: The organostannane coordinates to the Pd(II) complex, forming a transient five-coordinate intermediate.[2] Subsequent cleavage of the R²-Sn bond and the Pd-X bond completes the transfer. This pathway is often facilitated by polar solvents and the presence of halide salt additives like LiCl, which can help to displace the X ligand from palladium, making the metal center more electrophilic and susceptible to attack by the stannane.[2][3]

  • Cyclic Pathway: This pathway involves a neutral, four-centered transition state where the halide ligand (X) bridges the palladium and tin atoms. This mechanism leads to the direct formation of a cis-[Pd(R¹)(R²)L₂] complex.

For alkynylstannanes, the nucleophilicity of the sp-hybridized carbon often favors an open, associative mechanism.[1] Following the transfer, a trans-[Pd(R¹)(R²)L₂] complex is typically formed, which must then isomerize to the cis configuration to prepare for the final step.[4]

Reductive Elimination

This is the final, irreversible step that forms the desired C(sp²)-C(sp) bond. For reductive elimination to occur, the two groups to be coupled (R¹ and R²) must be situated cis to one another in the palladium coordination sphere.[3] The trans-[Pd(R¹)(R²)L₂] intermediate formed after transmetalation is therefore unproductive and must first isomerize to cis-[Pd(R¹)(R²)L₂].[4]

From the 16-electron cis complex, several pathways can lead to product formation and catalyst regeneration:

  • Direct Elimination: The product is eliminated directly from the square planar complex.[2]

  • Ligand Dissociation: Dissociation of a ligand (L) forms a 14-electron, T-shaped intermediate that can undergo faster reductive elimination.[2][3]

  • Ligand Association: An extra ligand can associate to form an 18-electron trigonal bipyramidal intermediate, which can also facilitate elimination.[2][3]

The use of bulky phosphine ligands can accelerate this step by sterically forcing the R¹ and R² groups closer together, promoting C-C bond formation.[2]

An Alternative Mechanistic Pathway for Alkynylstannanes

While the classical cycle is a reliable model, extensive mechanistic studies have revealed an important alternative pathway, particularly with alkynylstannanes. Under certain conditions, the alkynylstannane itself can undergo oxidative addition to the Pd(0) center.[1][5]

This pathway becomes significant when the oxidative addition of the organic electrophile (R¹-X) is slow or when specific ligands are used. This alternative mechanism can lead to the formation of homocoupled diyne products (R²-R²) and other side products, complicating the reaction outcome.[4][5]

Stille_Alternative_Pathway Classical vs. Alternative Oxidative Addition Pathways pd0 Pd(0)L₂ pdi_trans trans-[Pd(II)(R¹)XL₂] pd0->pdi_trans Oxidative Addition of R¹-X pd_alkynyl [Pd(II)(SnR₃)(R²)L₂] pd0->pd_alkynyl Oxidative Addition of R²-SnR₃ classical_path Classical Pathway [To Transmetalation] [To Transmetalation] pdi_trans->[To Transmetalation] alternative_path Alternative Pathway (with Alkynylstannanes) [To Side Reactions\n(e.g., Homocoupling)] [To Side Reactions (e.g., Homocoupling)] pd_alkynyl->[To Side Reactions\n(e.g., Homocoupling)] r1x R¹-X r2sn R²-SnR₃

Caption: Competing initial steps in the Stille reaction with alkynylstannanes.

Understanding this competing process is critical for optimization. For instance, if homocoupling is a major issue, one might choose a catalyst system where the oxidative addition of the organic halide is significantly faster than the oxidative addition of the alkynylstannane.

Practical Considerations and Protocol Design

A successful protocol hinges on controlling the kinetics of the catalytic cycle to favor the desired cross-coupling pathway.

ParameterMechanistic Impact & Rationale
Catalyst/Ligand The choice of phosphine ligand (L) is critical. Bulky, electron-rich ligands (e.g., P(t-Bu)₃) generally accelerate oxidative addition and reductive elimination. Less donating ligands (e.g., P(2-furyl)₃, AsPh₃) can sometimes be beneficial by slowing down unwanted side reactions or facilitating transmetalation.[2][5]
Additives (CuI) Co-catalytic amounts of copper(I) iodide can dramatically accelerate the reaction, often by a factor of >10³.[2] The proposed mechanism involves a rapid transmetalation from tin to copper to form a copper acetylide, which then undergoes a very fast transmetalation with the Pd(II) complex. This circumvents the often slow direct Pd-Sn transmetalation.
Additives (LiCl) In polar aprotic solvents like THF or DMF, lithium chloride is a powerful rate accelerant.[2][3] It is believed to facilitate the "open" transmetalation pathway by displacing the X ligand from the palladium center, generating a more electrophilic cationic palladium species that reacts faster with the organostannane.
Solvent Polar aprotic solvents (DMF, NMP, THF) are most common. They help to solubilize the palladium complexes and can accelerate the transmetalation step, particularly when an "open" mechanism is operative.[3]
Side Reactions The primary side reaction is the homocoupling of the organostannane (R²-R²).[2] This can arise from the alternative oxidative addition pathway or through a radical process.[2] Minimizing reaction time and temperature, and ensuring efficient oxidative addition of R¹-X, can suppress this pathway.

Experimental Protocol: Model Stille Coupling

Reaction: Coupling of 1-iodo-4-nitrobenzene with (phenylethynyl)tributylstannane.

Safety Precaution: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste must be quenched and disposed of according to institutional guidelines.

Reagents and Materials
ReagentM.W.AmountMoles (mmol)Equiv.
1-Iodo-4-nitrobenzene249.01249 mg1.01.0
(Phenylethynyl)tributylstannane391.16430 mg1.11.1
Pd(PPh₃)₄1155.5629 mg0.0250.025
Copper(I) Iodide (CuI)190.459.5 mg0.050.05
Anhydrous, Degassed THF-10 mL--
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-nitrobenzene (249 mg, 1.0 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add 10 mL of anhydrous, degassed THF via syringe. Stir the resulting suspension for 5 minutes.

  • Stannane Addition: Add (phenylethynyl)tributylstannane (430 mg, 1.1 mmol) neat via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Upon completion, remove the solvent under reduced pressure. To the residue, add 20 mL of diethyl ether. Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. The KF solution precipitates the tributyltin fluoride byproduct, which is a solid and can be easily removed.

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether (2 x 15 mL). Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-nitro-4-(phenylethynyl)benzene.

Conclusion

The Stille coupling of alkynylstannanes is a robust and versatile method for the synthesis of internal alkynes. A deep understanding of the underlying mechanism—including the classical catalytic cycle and potential alternative pathways—is paramount for rational reaction design and optimization. By carefully selecting ligands, solvents, and additives like copper(I) iodide, researchers can manipulate the kinetics of the individual mechanistic steps to maximize yield and minimize side product formation, thereby unlocking the full synthetic potential of this powerful reaction.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 611–617. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Martín-Alvarez, P. J., et al. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 42(1), 1-13. [Link]

Sources

Application Notes and Protocols: Tributyl(phenylethynyl)tin as a Phenylethynyl Group Donor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Tributyl(phenylethynyl)tin in Modern Organic Synthesis

Tributyl(phenylethynyl)tin has established itself as a cornerstone reagent for the introduction of the phenylethynyl moiety in the synthesis of complex organic molecules. Its primary application lies within the domain of palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, a powerful method for the formation of carbon-carbon bonds.[1][2] The stability of tributyl(phenylethynyl)tin to air and moisture, coupled with the mild reaction conditions and broad functional group tolerance of the Stille coupling, renders it an invaluable tool for medicinal chemists and materials scientists.[1] This guide provides an in-depth exploration of its applications, a detailed experimental protocol, mechanistic insights, and critical safety considerations.

One of the significant advantages of organotin reagents like tributyl(phenylethynyl)tin is their stability, allowing them to be purified by distillation or chromatography on silica gel.[3] This contrasts with many other organometallic reagents that are sensitive to air and moisture.[1] The Stille reaction's compatibility with a wide array of functional groups—including esters, amides, ketones, and amines—further underscores its synthetic utility.[1] However, the high toxicity of organotin compounds necessitates careful handling and disposal, a critical aspect that will be addressed in detail.[1][4]

Core Applications and Mechanistic Insights

Tributyl(phenylethynyl)tin serves as a potent phenylethynyl group donor in several cross-coupling reactions.

Key Applications:

  • Palladium-Catalyzed Stille Cross-Coupling: This is the most prominent application, enabling the formation of a C(sp)-C(sp²) bond by coupling with aryl, vinyl, or acyl halides and triflates.[2][5]

  • Nickel-Catalyzed Reactions: It can be employed in nickel-catalyzed processes for the synthesis of substituted benzene derivatives.

  • Synthesis of Complex Molecules: It has been utilized as a key reagent in the synthesis of specialized structures like β-alkynylcorroles.

The efficacy of tributyl(phenylethynyl)tin in these reactions is rooted in the predictable reactivity of organostannanes in the Stille coupling's catalytic cycle. The transfer of the phenylethynyl group is highly favored over the transfer of the butyl groups.[3] The general order of group transfer from tin is alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[3][6]

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille coupling reaction is generally understood to proceed through a three-step catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X), such as an aryl halide, to form a Pd(II) complex.[6]

  • Transmetalation: The organostannane, tributyl(phenylethynyl)tin (R²-SnBu₃), then reacts with the Pd(II) complex. The phenylethynyl group (R²) is transferred to the palladium center, and the halide (X) is transferred to the tin, forming a new Pd(II) intermediate and a tributyltin halide byproduct. This step is often the rate-determining step of the reaction.[6]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Stille_Coupling_Mechanism cluster_cycle Pd0 Pd(0)L₂ PdII_intermediate1 R¹-Pd(II)L₂-X Pd0->PdII_intermediate1 Oxidative Addition Pd0->PdII_intermediate1 R1X R¹-X (Aryl/Vinyl Halide) OxAdd Oxidative Addition PdII_intermediate2 R¹-Pd(II)L₂-C≡CPh PdII_intermediate1->PdII_intermediate2 Transmetalation + PhC≡CSnBu₃ PdII_intermediate1->PdII_intermediate2 Byproduct X-SnBu₃ Organostannane PhC≡CSnBu₃ Transmetalation Transmetalation PdII_intermediate2->Pd0 PdII_intermediate2->Pd0 Product R¹-C≡CPh PdII_intermediate2->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Stille Coupling of an Aryl Bromide with Tributyl(phenylethynyl)tin

This protocol describes a general procedure for the Stille coupling of an aryl bromide with tributyl(phenylethynyl)tin. The reaction conditions may require optimization for specific substrates.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tributyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Stir plate and magnetic stir bar

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and P(o-tol)₃ (0.1 mmol).

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition step.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (5 mL) to the flask via syringe.

    • Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand are fully dissolved and a homogeneous mixture is formed.

    • Add tributyl(phenylethynyl)tin (1.1 mmol) to the reaction mixture via syringe.

    • Rationale: Using degassed solvent minimizes dissolved oxygen. A slight excess of the organostannane ensures complete consumption of the limiting aryl bromide.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC/MS.

    • Rationale: Heating accelerates the rate of reaction, particularly the transmetalation and reductive elimination steps.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.

    • To remove the tin byproducts, add an aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. Insoluble tributyltin fluoride will precipitate.[3]

    • Filter the mixture through a pad of celite, washing with the organic solvent.

    • Wash the combined organic layers with water and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica gel.

    • Rationale: The fluoride workup is a standard and effective method for removing the toxic and often difficult-to-separate tributyltin byproducts.

Experimental_Workflow cluster_1 cluster_2 cluster_3 cluster_4 A 1. Reaction Setup (Flask under Ar/N₂) B Add Aryl Bromide, Pd₂(dba)₃, P(o-tol)₃ A->B D Add Solvent, Stir Add Tributyl(phenylethynyl)tin C 2. Add Solvent & Reagent (Anhydrous, Degassed) C->D F Monitor by TLC/GC-MS E 3. Reaction (Heat & Stir) E->F H Cool, Dilute Add aq. KF G 4. Work-up & Purification G->H I Filter through Celite H->I J Wash with H₂O, Brine Dry over MgSO₄ I->J K Concentrate & Purify (Column Chromatography) J->K

Caption: General workflow for a Stille coupling reaction.

Quantitative Data Summary

The efficiency of the Stille coupling can vary depending on the substrates, catalyst system, and reaction conditions. Below is a table summarizing representative data.

Aryl Halide (R¹-X)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄Toluene10012~95
1-Bromo-4-nitrobenzenePd(OAc)₂ / DABCODMF13024High
4-BromobenzonitrilePd₂(dba)₃ / P(t-Bu)₃Dioxane8016~90
Methyl 4-iodobenzoatePdCl₂(PPh₃)₂NMP908~88

Note: Yields are approximate and based on typical outcomes for similar Stille couplings. Specific yields will vary.

Safety, Handling, and Disposal

Toxicity and Hazards:

Organotin compounds, including tributyl(phenylethynyl)tin and its byproducts, are highly toxic.[4][8] They can be absorbed through the skin and are toxic upon ingestion and inhalation.[9] Acute exposure can cause skin and eye irritation or burns, while chronic exposure can affect the central nervous system.[9] Therefore, all manipulations must be carried out with extreme caution.

  • Hazard Codes: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

  • Precautionary Codes: P202, P260, P273, P280, P301+P310, P302+P352+P312, P305+P351+P338.

Handling and Personal Protective Equipment (PPE):

  • Always handle tributyl(phenylethynyl)tin and other organotin reagents in a well-ventilated chemical fume hood.[3][10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[10]

  • Avoid contact with skin, eyes, and clothing.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

Storage:

  • Store tributyl(phenylethynyl)tin in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11] Recommended storage temperature is 2°C - 8°C.[11]

Disposal:

  • All waste containing organotin compounds is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[10] Do not discharge into drains or the environment.[10] Collect all liquid and solid waste in designated, properly labeled hazardous waste containers.

Conclusion

Tributyl(phenylethynyl)tin is a highly effective and versatile reagent for the introduction of the phenylethynyl group into organic molecules via palladium-catalyzed cross-coupling reactions. Its stability and the broad applicability of the Stille coupling make it a powerful tool in synthetic chemistry. However, its utility is accompanied by significant toxicity, mandating strict adherence to safety protocols. By understanding the reaction mechanism, following established protocols, and prioritizing safety, researchers can effectively harness the synthetic power of this important organometallic reagent.

References

  • Organic Syntheses Procedure. Palladium-catalyzed coupling of acid chlorides with organotin reagents. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • CDC Stacks. ORGANOTIN COMPOUNDS. Available at: [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. Available at: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. Available at: [Link]

  • ACS Publications. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Available at: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • Gelest, Inc. Introduction to organotin chemistry - and applications. Available at: [Link]

  • ResearchGate. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF. Available at: [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Available at: [Link]

  • ResearchGate. Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis | Request PDF. Available at: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • National Institutes of Health. Tributylphenyltin | C18H32Sn | CID 607632 - PubChem. Available at: [Link]

  • The National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Available at: [Link]

  • OpenOChem Learn. Stille Coupling. Available at: [Link]

  • Organic Syntheses Procedure. tributyl(3-methyl-2-butenyl)tin. Available at: [Link]

  • National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Available at: [Link]

  • Google Patents. US2560042A - Preparation of butyltin chlorides.
  • Semantic Scholar. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Available at: [Link]

Sources

Application Note: A Guide to Catalytic Systems for Stille Coupling of Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Tributyl(phenylethynyl)tin

Tributyl(phenylethynyl)tin is a highly valuable and versatile reagent in modern organic synthesis. As an air- and moisture-stable organostannane, it serves as a robust source of the phenylethynyl nucleophile for the construction of carbon-carbon bonds, particularly in the synthesis of diarylacetylenes and conjugated enyne systems.[1][2] These structural motifs are central to a wide range of applications, from pharmaceuticals and natural products to advanced materials science.[3] The primary transformation involving tributyl(phenylethynyl)tin is the palladium-catalyzed Stille cross-coupling reaction.[4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the catalytic systems suitable for this transformation. It moves beyond simple protocol recitation to explain the mechanistic rationale behind catalyst selection, the role of ligands and additives, and provides field-proven protocols for successful implementation.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The Stille reaction is a powerful C-C bond-forming process that couples an organotin compound with an organic electrophile, typically an aryl or vinyl halide or triflate.[1] The reaction is catalyzed by a palladium(0) species, which is either added directly or generated in situ from a palladium(II) precursor.[2]

The Catalytic Cycle

The generally accepted mechanism for the Stille coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount to troubleshooting reactions and rationally selecting catalysts and conditions.

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Aryl/Vinyl Halide) pd2_complex R¹-Pd(II)L₂-X (cis/trans Complex) pd0->pd2_complex  Oxidative  Addition out1 PhC≡C-R¹ oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnBu₃ (Tributyl(phenylethynyl)tin) pd2_coupled R¹-Pd(II)L₂-R² (cis Complex) pd2_complex->pd2_coupled  Transmetalation  (Rate-Determining Step) transmetalation->pd2_coupled X-SnBu₃ (Tin Byproduct) pd2_coupled->pd0  Reductive  Elimination reductive_elim Reductive Elimination pd2_coupled->reductive_elim out2 X-SnBu₃ reductive_elim->pd0 product R¹-R² (Coupled Product) reductive_elim->product in1 R¹-X in1->pd0 in2 PhC≡C-SnBu₃ in2->pd2_complex Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (Aryl Halide, Stannane, Catalyst, Ligand, Solvent) glassware 2. Flame-Dry Glassware (Schlenk Flask) reagents->glassware inert 3. Establish Inert Atmosphere (Ar/N₂) glassware->inert charge 4. Charge Flask with Solids (Catalyst, Ligand, Halide) inert->charge add_solvents 5. Add Solvent & Stannane charge->add_solvents react 6. Heat & Stir (Monitor by TLC/GC-MS) add_solvents->react cool 7. Cool to RT react->cool kf_wash 8. Dilute & Wash with aq. KF cool->kf_wash filter 9. Filter through Celite kf_wash->filter extract 10. Dry & Concentrate filter->extract purify 11. Column Chromatography extract->purify product product purify->product Pure Product

Sources

Optimizing Stille Couplings: A Deep Dive into Solvent Effects with Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power and Subtle Nuances of the Stille Reaction

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic electrophiles, stands as a cornerstone of modern organic synthesis.[1][2] Its remarkable functional group tolerance and the stability of the organotin reagents have cemented its utility in the construction of complex molecules, from pharmaceuticals to advanced materials.[3][4] This application note focuses on a specific, yet widely applicable, variant: the coupling of Tributyl(phenylethynyl)tin with aryl halides. The resulting diarylacetylene motif is a privileged scaffold in medicinal chemistry and materials science.

Despite its robustness, the efficiency of the Stille reaction is profoundly influenced by a parameter that is often taken for granted: the choice of solvent. The solvent is not merely an inert medium; it is an active participant in the catalytic cycle, capable of dramatically altering reaction rates, yields, and even mechanistic pathways.[3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of solvent effects in Stille reactions featuring Tributyl(phenylethynyl)tin, offering both a theoretical framework and practical protocols to harness these effects for optimal reaction outcomes.

The Mechanistic Heart of the Matter: Where Solvent Intervenes

To comprehend the role of the solvent, we must first dissect the catalytic cycle of the Stille reaction. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent can exert a significant influence on each of these elementary steps.

Stille_Cycle cluster_cycle Stille Catalytic Cycle cluster_solvent Solvent Influence Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R²-SnBu₃ Solvent_Coordination Coordinating Solvents (S) [R¹-Pd(II)L₂(S)]⁺X⁻ Pd(II)_Intermediate->Solvent_Coordination Coordination Pd(II)_Coupling R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Coupling - XSnBu₃ Polarity Polar Solvents Stabilize charged intermediates and transition states Transmetalation->Polarity Stabilization Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Figure 1: The Stille catalytic cycle and key points of solvent intervention.

Oxidative Addition: This initial step, where the aryl halide adds to the Pd(0) catalyst, can be accelerated in polar solvents.[3] More polar environments can stabilize the charge separation in the transition state of the oxidative addition. Furthermore, coordinating solvents can displace ligands from the palladium center, generating a more reactive, coordinatively unsaturated species.[5]

Transmetalation: This is often the rate-determining step of the Stille reaction.[2] The transfer of the organic group from tin to palladium can proceed through different mechanisms, and the solvent plays a crucial role here.

  • Coordinating Solvents: Solvents like DMF, THF, and NMP can coordinate to the palladium(II) intermediate, facilitating the displacement of the halide ligand and creating a more electrophilic palladium center that is more susceptible to attack by the organostannane.[3] In some cases, a solvent-assisted mechanism is proposed where a ligand dissociates and a coordinating solvent binds to the palladium, which then facilitates the addition of the organostannane.[1]

  • Polarity: Highly polar solvents can also promote the formation of cationic palladium intermediates, which are more reactive towards transmetalation.[3] The use of additives like lithium chloride (LiCl) is often beneficial in less polar solvents like THF, as it can help to displace the halide from the palladium and increase the polarity of the medium.[1] However, in more polar solvents like NMP, the need for such additives can be diminished.[1]

Reductive Elimination: The final step, where the coupled product is formed and the Pd(0) catalyst is regenerated, is generally less sensitive to solvent effects compared to oxidative addition and transmetalation. However, the overall reaction rate is dictated by the slowest step, which is often influenced by the solvent.

Solvent Selection: A Practical Guide

The choice of solvent is a critical parameter that must be optimized for each specific Stille coupling. Below is a summary of commonly used solvents and their characteristics in the context of Stille reactions with Tributyl(phenylethynyl)tin.

SolventPolarityCoordinating AbilityTypical Observations & Rationale
Toluene LowNon-coordinatingOften requires higher temperatures. Good for dissolving nonpolar substrates. Can be a good choice when side reactions with polar solvents are a concern.[6]
Tetrahydrofuran (THF) MediumCoordinatingA very common solvent for Stille reactions. Its coordinating ability can facilitate transmetalation. Often used with additives like LiCl to enhance reaction rates.[1][7]
Dioxane MediumCoordinatingSimilar to THF, it is a good general-purpose solvent for Stille couplings.
N,N-Dimethylformamide (DMF) HighStrongly CoordinatingOften leads to faster reaction rates due to its high polarity and strong coordinating ability, which accelerates the transmetalation step.[4][8] Can also enhance the solubility of polar substrates and reagents.
N-Methyl-2-pyrrolidone (NMP) HighStrongly CoordinatingA highly polar, coordinating solvent that can further accelerate reactions, sometimes obviating the need for salt additives.[1]

Key Considerations for Solvent Choice:

  • Solubility: Ensure that the aryl halide, Tributyl(phenylethynyl)tin, catalyst, and any additives are soluble in the chosen solvent at the reaction temperature.

  • Temperature: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run under atmospheric pressure. Higher temperatures can sometimes overcome slow reaction kinetics but may also lead to side reactions.

  • Purity: The use of anhydrous and degassed solvents is crucial for reproducible results, as water and oxygen can deactivate the palladium catalyst.

Experimental Protocols

The following protocols provide a starting point for conducting Stille reactions with Tributyl(phenylethynyl)tin in different solvent systems. Optimization of catalyst, ligand, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Stille Coupling of Tributyl(phenylethynyl)tin with Iodobenzene in Tetrahydrofuran (THF)

This protocol is a general procedure that often benefits from the addition of LiCl to accelerate the reaction.

Materials:

  • Iodobenzene

  • Tributyl(phenylethynyl)tin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add iodobenzene (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv), and anhydrous lithium chloride (3.0 equiv).

  • Add anhydrous, degassed THF to dissolve the solids.

  • To the stirred solution, add Tributyl(phenylethynyl)tin (1.1 equiv) via syringe.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts as insoluble tributyltin fluoride.[9] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling of Tributyl(phenylethynyl)tin with Iodobenzene in N,N-Dimethylformamide (DMF)

This protocol leverages a highly polar and coordinating solvent, which may lead to faster reaction times.

Materials:

  • Iodobenzene

  • Tributyl(phenylethynyl)tin

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Triphenylarsine (AsPh₃)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv), and Triphenylarsine (0.08 equiv).

  • Add anhydrous, degassed DMF to the flask.

  • Add Tributyl(phenylethynyl)tin (1.2 equiv) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress.

  • Upon completion, cool the reaction to room temperature.

  • Follow the work-up and purification procedure described in Protocol 1.

Data Presentation: Expected Trends in Solvent Performance

EntryAryl HalideSolventAdditiveTemperature (°C)Time (h)Yield (%)Reference
1IodobenzeneTolueneNone11012-24Moderate[6]
2IodobenzeneTHFLiCl66 (reflux)6-12Good-Excellent[1][7]
3IodobenzeneDMFNone802-6Excellent[4][8]
44-IodoanisoleTHFNone701423 (catalytic tin)[7]
54-(Trifluoromethyl)iodobenzeneDMFNone50--[8]

Note: The yields and reaction times are estimates based on general principles and related literature examples. Actual results will vary depending on the specific substrates and reaction conditions.

Visualization of Solvent-Mediated Transmetalation

The following diagram illustrates the proposed role of a coordinating solvent (S) in the transmetalation step, leading to a more reactive cationic palladium intermediate.

Solvent_Transmetalation Start R¹-Pd(II)L₂-X Solvent_Adduct [R¹-Pd(II)L₂(S)]⁺X⁻ Start->Solvent_Adduct + S - X⁻ Transmetalation_Complex [R¹-Pd(II)L₂(R²-SnBu₃)]⁺X⁻ Solvent_Adduct->Transmetalation_Complex + R²-SnBu₃ - S Product_Complex R¹-Pd(II)L₂-R² Transmetalation_Complex->Product_Complex - XSnBu₃

Figure 2: Associative pathway for transmetalation facilitated by a coordinating solvent.

Conclusion: A Solvent for Every Stille

The choice of solvent is a powerful tool for optimizing Stille cross-coupling reactions. For the coupling of Tributyl(phenylethynyl)tin, polar coordinating solvents such as DMF and THF generally offer superior performance by accelerating the rate-determining transmetalation step. While nonpolar solvents like toluene can be effective, they often require more forcing conditions. By understanding the mechanistic interplay between the solvent and the catalytic cycle, researchers can make informed decisions to enhance reaction efficiency, reduce reaction times, and ultimately, streamline the synthesis of valuable diarylacetylene compounds. The protocols and principles outlined in this application note provide a solid foundation for achieving these goals.

References

  • Gallagher, W. P.; Maleczka, Jr., R. E. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. J. Org. Chem.2005 , 70 (3), 841–846. [Link]

  • Yekimov, A. S.; et al. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. Molbank2023 , 2023(2), M1534. [Link]

  • Stille reaction. In Wikipedia; 2023. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

  • Stille Coupling of iodobenzene with 1-(tributylstannyl)-2-phenylethyne under various reaction conditions. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Stille coupling of iodobenzene with tributylvinyltin at 50 °C in DMF in the presence of 2 mol % Pd of catalyst 14, 17-Pd(OAc) 2 , or 18. ResearchGate. [Link]

  • Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. [Link]

  • Stille Coupling Reactions Involving α-Alkoxybenzylstannanes. UWSpace. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • The Stille Reaction. ResearchGate. [Link]

  • Elias, E. K.; Rehbein, S. M.; Neufeldt, S. R. Solvent coordination to palladium can invert the selectivity of oxidative addition. Chem. Sci.2022 , 13, 1675-1681. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Tributyltin Byproducts from Stille Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, widely employed in academic research and the pharmaceutical industry for the formation of carbon-carbon bonds.[1] However, a significant drawback of this methodology is the use of stoichiometric amounts of organotin reagents, which are highly toxic.[2][3][4][5] Consequently, the efficient removal of residual tin byproducts to parts-per-million (ppm) levels is a critical and often challenging aspect of the reaction workup, particularly in the context of drug development where stringent purity requirements are paramount.[2][6]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of tributyltin byproducts from Stille reactions. It offers detailed protocols, explains the underlying chemical principles, and addresses common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts so critical?

A1: Organotin compounds, including the common tributyltin and trimethyltin reagents used in Stille couplings, exhibit significant toxicity.[2][3][4][5] For any compounds intended for biological screening or pharmaceutical development, regulatory and safety standards necessitate the reduction of these toxic residues to ppm levels.[2] Failure to do so can lead to misleading biological data and pose a significant safety risk.

Q2: What are the primary tin-containing byproducts I should expect in my reaction mixture?

A2: The most common byproducts are trialkyltin halides (e.g., Bu3SnCl, Bu3SnBr) formed from the transmetalation step, and any unreacted organostannane starting material.[3] You may also encounter hexaalkyldistannanes (e.g., Bu3SnSnBu3) resulting from homocoupling side reactions.[3]

Q3: Is standard silica gel chromatography sufficient for removing tributyltin byproducts?

A3: While standard silica gel chromatography can reduce the concentration of tin byproducts, it is often insufficient to achieve the low ppm levels required for pharmaceutical applications.[3] The relatively nonpolar nature of many tributyltin species can lead to co-elution with the desired product.

Q4: I've heard of using potassium fluoride (KF). How does it work?

A4: Potassium fluoride is a widely used and effective reagent for removing tributyltin byproducts. The fluoride ion reacts with tributyltin halides (e.g., Bu3SnCl) to form tributyltin fluoride (Bu3SnF), which is a solid that is insoluble in most organic solvents.[7][8] This precipitate can then be easily removed by filtration.

Q5: Are there alternatives to the KF wash?

A5: Yes, several other methods have been developed. These include:

  • Treatment with triethylamine in silica gel: Running a flash column with silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove Bu3SnX byproducts.[8][9][10]

  • Chemical conversion: Treating the reaction mixture with reagents like aluminum trimethyl (AlMe3) or sodium hydroxide (NaOH) can convert the tin byproducts into more easily separable forms (nonpolar Bu3SnMe or polar Bu3SnOH, respectively).[8][9]

  • Use of alternative tin reagents: Employing different organostannanes, such as those that are polymer-bound or more easily removed variants like PhSnCl3, can simplify purification.[6][11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your Stille reaction product and provides actionable solutions.

Problem 1: My product is still contaminated with tin byproducts after a standard aqueous workup.

Root Cause: Tributyltin halides can have moderate solubility in common organic solvents used for extraction, leading to incomplete removal with simple water or brine washes.

Solution: Implement a potassium fluoride (KF) wash.

Protocol: Potassium Fluoride (KF) Wash [8][9]
  • Reaction Quench & Dilution: After the Stille reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Perform an initial wash with water or a saturated aqueous solution of ammonium chloride (NH4Cl) to remove any water-soluble components.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride. For each wash, shake the separatory funnel vigorously for at least one minute.

  • Observation & Filtration: A white precipitate of tributyltin fluoride (Bu3SnF) may form at the interface of the organic and aqueous layers.[8] If this occurs and makes separation difficult, filter the entire biphasic mixture through a pad of Celite®.

  • Final Washes & Drying: Wash the organic layer once with brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product, which should now have significantly reduced tin content.

Problem 2: The potassium fluoride wash is messy due to the formation of a large amount of precipitate at the interface.

Root Cause: High concentrations of tin byproducts can lead to the formation of a thick, difficult-to-separate precipitate of Bu3SnF.

Solution 1: Filtration through KF/Celite® [8][9]

Instead of an aqueous wash, you can filter the crude reaction mixture through a plug of potassium fluoride mixed with Celite®.

Protocol: KF/Celite® Filtration
  • Prepare the Plug: In a fritted funnel, prepare a short plug of silica gel. On top of this, add a layer of a well-mixed 1:1 mixture of potassium fluoride and Celite®.

  • Elution: Dissolve the crude reaction mixture in a minimal amount of a nonpolar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and load it onto the KF/Celite® plug.

  • Wash: Elute the product from the plug with the same solvent system, collecting the filtrate. The tributyltin byproducts will react with the KF and be retained on the plug.

Solution 2: Column Chromatography with Triethylamine-Treated Silica [8][10]

This method is often quicker and avoids the issues of interfacial precipitation.

Protocol: Column Chromatography with Et3N-Treated Silica
  • Prepare the Slurry: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine (Et3N).

  • Pack the Column: Pack a chromatography column with the prepared slurry.

  • Load and Elute: Load your crude product onto the column and perform flash chromatography as usual. The triethylamine helps to deactivate the silica and can aid in the separation of the tin byproducts.

Problem 3: My product is very nonpolar and co-elutes with the tin byproducts even with modified chromatography.

Root Cause: The similar polarity of the desired product and the tributyltin byproducts makes chromatographic separation challenging.

Solution: Chemical Conversion of Tin Byproducts [8][9]

By chemically modifying the tin byproducts, you can drastically alter their polarity, facilitating an easier separation.

  • To Increase Polarity: Treat the crude reaction mixture with aqueous sodium hydroxide (NaOH). This will convert tributyltin halides to the more polar tributyltin hydroxide (Bu3SnOH), which can be more readily removed by aqueous extraction or silica gel chromatography.

  • To Decrease Polarity: Treatment with aluminum trimethyl (AlMe3) will convert tributyltin halides to the highly nonpolar and volatile tributyltin methyl (Bu3SnMe). This can then be removed by evaporation or by chromatography where it will elute very quickly. Caution: Aluminum trimethyl is pyrophoric and must be handled with extreme care.

Decision-Making Workflow for Tributyltin Removal

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Stille_Purification_Workflow Start Crude Stille Reaction Mixture AqueousWorkup Standard Aqueous Workup (H2O, Brine) Start->AqueousWorkup CheckTin Analyze for Tin Residue (e.g., NMR, LC-MS) AqueousWorkup->CheckTin KFWash Perform 1M KF Wash CheckTin->KFWash Tin Detected FinalPurification Final Purification (Column, Recrystallization, etc.) CheckTin->FinalPurification No Tin Detected Precipitate Precipitate Forms? KFWash->Precipitate FilterCelite Filter through Celite® Precipitate->FilterCelite Yes CheckTin2 Analyze for Tin Residue Precipitate->CheckTin2 No FilterCelite->CheckTin2 ColumnEt3N Column Chromatography (2-5% Et3N in Eluent) ColumnEt3N->CheckTin2 ProductPolarity Product Polarity? CheckTin2->ProductPolarity Tin Still Detected CheckTin2->FinalPurification No Tin Detected NonpolarProduct Nonpolar Product (Co-elution) ProductPolarity->NonpolarProduct Nonpolar PolarProduct Sufficiently Polar Product ProductPolarity->PolarProduct Polar ChemicalConversion Chemical Conversion (e.g., NaOH or AlMe3) NonpolarProduct->ChemicalConversion PolarProduct->ColumnEt3N Try Alternative Chromatography ChemicalConversion->FinalPurification PureProduct Pure Product (< ppm Tin) FinalPurification->PureProduct

Caption: Decision workflow for selecting a purification strategy.

Quantitative Comparison of Purification Methods
MethodPrinciple of RemovalAdvantagesDisadvantagesTypical Tin Removal Efficiency
Aqueous KF Wash Precipitation of Bu3SnFInexpensive, effective for many substrates.[7][8]Can form problematic emulsions or interfacial precipitates.[8]Good to Excellent
KF/Celite® Filtration Adsorption and reactionAvoids emulsions, relatively quick.[8][9]May require a large amount of KF/Celite® for scale-up.Good to Excellent
Et3N-Treated Silica Gel Chromatography Modified chromatographyCan be faster than KF wash, good for moderately polar products.[8][10]May not be sufficient for very nonpolar products.Moderate to Good
Chemical Conversion (NaOH or AlMe3) Polarity modificationDrastically changes byproduct polarity for easier separation.[8][9]Requires an additional reaction step; AlMe3 is pyrophoric.Excellent

References

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • BenchChem. (2025, December). Technical Support Center: Stille Coupling Tin Byproduct Removal.
  • Myers, A. (n.d.). The Stille Reaction - Chem 115.
  • Gallagher, W. P., & Maleczka, R. E. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846.
  • Santoni, G., & Frazzoli, C. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Oncology, 8, 195.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
  • Wikipedia. (n.d.). Stille reaction.

Sources

Technical Support Center: Optimizing Stille Coupling with Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Stille cross-coupling reaction. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Stille coupling of Tributyl(phenylethynyl)tin. As a versatile and powerful C-C bond-forming reaction, the Stille coupling's success hinges on a nuanced understanding of its mechanism and the interplay of various reaction parameters.[1] This document provides in-depth troubleshooting advice and optimization strategies in a direct question-and-answer format to address common issues and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction with Tributyl(phenylethynyl)tin is giving a very low yield. What are the most common initial culprits?

A: Low yield in this reaction typically points to one of three primary issues: (1) Inactive Catalyst , often due to oxygen contamination which deactivates the essential Pd(0) species; (2) Inefficient Transmetalation , which is often the rate-determining step of the catalytic cycle[1]; or (3) Competing Side Reactions , such as the homocoupling of the alkynylstannane. A thorough degassing of your solvent and ensuring the quality of your palladium source are the most critical first steps in troubleshooting.

Q2: I'm observing a significant amount of 1,4-diphenylbuta-1,3-diyne in my crude reaction mixture. What is this, and how can I prevent it?

A: This byproduct is the result of the homocoupling of Tributyl(phenylethynyl)tin, a common side reaction in Stille couplings.[1] It is believed to occur when two molecules of the organostannane react with the palladium center.[1] To minimize this, consider lowering the reaction temperature, reducing the catalyst loading, or, most effectively, introducing a copper(I) iodide (CuI) co-catalyst, which is known to facilitate the desired cross-coupling pathway over homocoupling.[1]

Q3: Is a copper(I) co-catalyst always necessary for coupling alkynylstannanes?

A: While not strictly essential in all cases, the addition of a copper(I) salt, particularly CuI, is highly recommended and is one of the most effective methods for accelerating Stille couplings.[1] The "copper effect" is theorized to involve a more rapid transmetalation between an organocuprate intermediate and the palladium complex, which can increase reaction rates by over 1000-fold.[1] For sluggish or low-yielding reactions involving Tributyl(phenylethynyl)tin, it is a primary optimization strategy.

Q4: My reaction starts but appears to stall before reaching completion. What should I investigate?

A: Reaction stalling is often a sign of catalyst decomposition or inhibition. The primary suspect is inadequate removal of oxygen from the reaction vessel and solvents. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of air. Another possibility is the presence of impurities in your starting materials that can poison the catalyst. Ensure your reagents are pure and that you are using rigorously anaerobic conditions.

Comprehensive Troubleshooting Guide

This section provides a deeper dive into specific experimental problems. Each issue is analyzed from a mechanistic standpoint to provide robust, chemically-sound solutions.

Problem 1: Low or No Product Formation Despite Following a Standard Protocol.

Q: I've set up my reaction with Pd(PPh₃)₄, an aryl halide, and Tributyl(phenylethynyl)tin in THF, but I'm seeing no conversion by TLC/GC-MS. What's wrong?

A: The issue most likely lies with the integrity of your catalytic system or the reaction environment.

  • Causality (The "Why"): The Stille reaction relies on a catalytic cycle initiated by a 14-electron Pd(0) complex.[1] Common palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are effective, but they are sensitive to air and moisture. Oxygen will irreversibly oxidize Pd(0) to Pd(II), halting the catalytic cycle before it can begin. Similarly, some Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in situ reduction to Pd(0), and if this step fails, no reaction will occur.

  • Solutions & Probing Experiments:

    • Ensure Anaerobic Conditions: This is non-negotiable. Your solvent must be thoroughly degassed. The most common methods are:

      • Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.

      • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. Assemble your glassware hot from the oven under a positive pressure of inert gas to prevent atmospheric contamination.

    • Verify Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time. Use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide, which can inhibit the reaction.

    • Consider an Alternative Palladium Source: If you are using a Pd(II) source and suspect poor reduction, switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with a phosphine ligand.

Problem 2: The Dominant Side Product is Protodestannylation.

Q: My main byproduct appears to be phenylacetylene, indicating the loss of the tributyltin group without coupling. Why is this happening?

A: This suggests the presence of a proton source in your reaction medium.

  • Causality (The "Why"): The C-Sn bond in Tributyl(phenylethynyl)tin is susceptible to cleavage by acidic protons. This side reaction, known as protodestannylation, consumes your organotin reagent without it participating in the desired catalytic cycle, thus lowering the yield. The source of protons can be residual water in the solvent, acidic impurities on glassware, or acidic functional groups on your substrate.

  • Solutions & Probing Experiments:

    • Use Anhydrous Solvents: Ensure your solvent is rigorously dried, for example, by distillation from sodium/benzophenone for THF or by passing it through an activated alumina column.

    • Check Substrate Compatibility: If your aryl halide contains acidic protons (e.g., phenols, carboxylic acids), they must be protected prior to the reaction.

    • Add a Non-Nucleophilic Base: In cases where trace acidity is suspected, the addition of a mild, non-nucleophilic base like proton sponge or solid potassium carbonate can be beneficial. However, avoid strong bases that can cause other side reactions.

Problem 3: The Reaction is Extremely Slow or Requires High Temperatures.

Q: My coupling requires prolonged heating at high temperatures (>100 °C) to achieve a moderate yield. How can I accelerate the reaction?

A: A sluggish reaction points towards a slow rate-determining step, which for Stille is typically transmetalation.[1] Several factors can be tuned to accelerate this step.

  • Causality (The "Why"): The transfer of the phenylethynyl group from tin to the palladium center involves complex equilibria. The choice of ligand, solvent, and the presence of additives can dramatically influence the energy barrier of this step. Bulky ligands, for instance, can accelerate reductive elimination but may sterically hinder the approach of the organostannane to the palladium center.[1]

  • Solutions & Probing Experiments:

    • Ligand Optimization: While PPh₃ is common, other ligands can offer significant rate enhancements.

      • Tri(2-furyl)phosphine (TFP) and Triphenylarsine (AsPh₃) are known to cause large rate accelerations in Stille reactions.[2]

      • For challenging couplings, bulky, electron-rich phosphines like P(t-Bu)₃ can be effective, particularly for less reactive aryl chlorides.[3]

    • Solvent Effects: The solvent plays a crucial role. Highly polar aprotic solvents can stabilize charged intermediates in the catalytic cycle and accelerate the reaction.

      • Switch from less polar solvents like toluene or THF to DMF or NMP . These solvents can also help solubilize reagents and growing polymer chains in polycondensation reactions.[3]

    • Employ Additives:

      • Copper(I) Iodide (CuI): As mentioned in the FAQ, adding 0.1-0.2 equivalents of CuI is a powerful strategy to accelerate transmetalation.[1]

      • Fluoride Sources: Salts like cesium fluoride (CsF) or potassium fluoride (KF) can activate the organostannane by coordinating to the tin atom, forming a more nucleophilic pentavalent "ate" complex that is more reactive towards transmetalation.[3]

Key Reaction Parameters and Optimization

For a systematic approach to optimization, consider the following parameters, summarized in the tables below.

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄(Included)1-5A common Pd(0) source; sensitive to air.
Pd₂(dba)₃PPh₃, AsPh₃, TFP1-2 (Pd)Excellent Pd(0) source; requires added ligand.
PdCl₂(PPh₃)₂(Included)2-5Pd(II) precatalyst; requires in situ reduction.
Pd(OAc)₂P(t-Bu)₃, SPhos1-3Versatile Pd(II) precatalyst for more challenging substrates.

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Key Characteristics
TolueneNon-polar111Good for general use; less coordinating.
THFPolar Aprotic66Very common; must be rigorously dried and degassed.
DioxanePolar Aprotic101Higher boiling point alternative to THF.
DMFPolar Aprotic153Highly coordinating; can significantly accelerate reactions.[3]
NMPPolar Aprotic202High boiling point; excellent for stubborn reactions.

Table 3: Common Additives and Their Functions

AdditiveTypical StoichiometryFunction
CuI0.1 - 1.0 eqAccelerates transmetalation; suppresses homocoupling.[1]
LiCl2-3 eqCan accelerate reactions with triflates; effects can be complex.[3]
CsF / KF1.0 - 2.0 eqActivates the organostannane via formation of a hypervalent species.[3]

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R²-SnBu₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 - X-SnBu₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 (Regeneration) Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Anaerobic Are conditions strictly anaerobic? Start->Check_Anaerobic Check_Catalyst Is catalyst/ligand fresh and active? Check_Anaerobic->Check_Catalyst Yes Sol_Anaerobic Degas solvent (Freeze-Pump-Thaw). Use inert atmosphere glovebox. Check_Anaerobic->Sol_Anaerobic No Check_Side_Products Analyze crude mixture. What are the byproducts? Check_Catalyst->Check_Side_Products Yes Sol_Catalyst Use fresh Pd source. Switch to Pd(0) catalyst. Check_Catalyst->Sol_Catalyst No Homocoupling Homocoupling (R²-R²) Check_Side_Products->Homocoupling Protodestannylation Protodestannylation (R²-H) Check_Side_Products->Protodestannylation No_Reaction Mainly Starting Material Check_Side_Products->No_Reaction Sol_Homocoupling Add CuI co-catalyst. Lower reaction temperature. Homocoupling->Sol_Homocoupling Sol_Proto Use anhydrous solvent. Protect acidic groups. Protodestannylation->Sol_Proto Sol_Slow Switch to polar solvent (DMF). Optimize ligand (TFP, AsPh₃). Add CuI or CsF. No_Reaction->Sol_Slow

Caption: A logical workflow for troubleshooting low-yielding Stille couplings.

Experimental Protocols

Protocol 1: Optimized Stille Coupling of an Aryl Bromide with Tributyl(phenylethynyl)tin

This protocol incorporates best practices for achieving high yield, including the use of a copper co-catalyst and rigorous anaerobic technique.

  • Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar and a condenser in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Assembly: To the cooled flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), Tri(2-furyl)phosphine (TFP, 0.06 eq, 6 mol%), and Copper(I) iodide (CuI, 0.1 eq, 10 mol%).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add degassed, anhydrous DMF (to make a ~0.1 M solution based on the aryl bromide) via cannula or a gas-tight syringe. Add Tributyl(phenylethynyl)tin (1.1 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and proceed to the tin removal protocol below.

Protocol 2: Efficient Removal of Tributyltin Byproducts via KF Wash

This is a highly effective and common method for removing toxic tin residues post-reaction.[4]

  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[4]

  • Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous potassium fluoride (KF) solution.[4]

  • Precipitation: Shake the funnel vigorously for 1-2 minutes. A white precipitate of insoluble tributyltin fluoride (Bu₃SnF) will form, often at the interface of the two layers.[4]

  • Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the solid Bu₃SnF. Collect the filtrate in a clean separatory funnel.

  • Separation & Final Wash: Separate the organic and aqueous layers from the filtrate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by standard column chromatography.

By systematically addressing potential points of failure and understanding the chemical principles behind each optimization strategy, you can significantly improve the yield and reliability of your Stille coupling reactions with Tributyl(phenylethynyl)tin.

References

  • Wikipedia. Stille reaction. [Link]

  • Gallagher, W. P., & Maleczka, R. E., Jr. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Department of Chemistry. [Link]

  • Casanova, N., & Espinet, P. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Zhang, Y., & Hlil, A. R. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. ResearchGate. [Link]

  • Ren, H., & Liu, D. (2014). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC - NIH. [Link]

  • ResearchGate. Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. [Link]

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Technical Support Center: Optimization of Catalyst Loading for Tributyl(phenylethynyl)tin Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing catalyst loading in Tributyl(phenylethynyl)tin reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to enhance the efficiency, reproducibility, and cost-effectiveness of your Stille cross-coupling reactions.

Part 1: Fundamentals of Catalyst Loading in Stille Reactions

This section addresses the foundational principles of palladium catalyst loading in the context of the Stille reaction with Tributyl(phenylethynyl)tin.

Q1: What is the fundamental role of the palladium catalyst in the Stille reaction with Tributyl(phenylethynyl)tin?

A1: The palladium catalyst is the engine of the Stille cross-coupling reaction. Its primary role is to facilitate the formation of a new carbon-carbon bond between the phenylethynyl group of Tributyl(phenylethynyl)tin and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate). The catalyst orchestrates a series of transformations known as the catalytic cycle. This cycle begins with the active Pd(0) species undergoing oxidative addition with the organic electrophile. This is followed by transmetalation, where the phenylethynyl group is transferred from the tin reagent to the palladium center. The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-SnBu3 Diorganopalladium_Complex R1-Pd(II)L2-R2 Transmetalation->Diorganopalladium_Complex - X-SnBu3 Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Q2: How does the concentration of the palladium catalyst impact the reaction outcome?

A2: The palladium catalyst loading is a critical parameter that directly influences the reaction's kinetics, overall yield, and purity of the final product.

  • Higher Catalyst Loading: Generally leads to a faster reaction rate.[3] This can be beneficial for less reactive substrates or when rapid conversion is desired. However, excessive catalyst loading can increase the prevalence of side reactions, such as the homocoupling of Tributyl(phenylethynyl)tin to form 1,4-diphenylbuta-1,3-diyne.[2] Furthermore, higher catalyst concentrations increase the cost of the reaction and can lead to greater contamination of the product with residual palladium, which can be challenging to remove.

  • Lower Catalyst Loading: From an economic and environmental standpoint, lower catalyst loading is always preferable as it leads to a higher turnover number (TON), signifying greater catalyst efficiency. However, if the catalyst loading is too low, the reaction may be sluggish, incomplete, or may not initiate at all, particularly if catalyst deactivation occurs.[3]

Q3: What are the common palladium catalysts used for Stille reactions with Tributyl(phenylethynyl)tin?

A3: Several palladium sources are commonly employed, with the choice often depending on the specific substrates and desired reaction conditions. The most common are:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used, air-stable Pd(0) precatalyst that is often effective for a broad range of Stille couplings.[1][4]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, which is typically used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).[1] The choice of ligand can significantly influence the catalyst's activity and stability.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): This is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. This can sometimes offer advantages in terms of stability and handling.

The selection of the catalyst and any additional ligands should be considered as part of the overall reaction optimization process.

Part 2: Practical Guidance for Optimizing Catalyst Loading

A systematic approach is crucial for identifying the optimal catalyst loading for your specific reaction. The following protocol provides a general framework for this process.

Experimental Protocol: Screening for Optimal Palladium Catalyst Loading

Objective: To determine the minimum catalyst loading required to achieve a high yield of the desired cross-coupled product in a reasonable timeframe, while minimizing side product formation.

Materials:

  • Tributyl(phenylethynyl)tin

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Anhydrous base (if required, e.g., K₂CO₃, CsF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessels (e.g., Schlenk tubes or vials with septa)

  • Stirring apparatus and heating block

  • Analytical tools (TLC, GC-MS, or LC-MS)

Procedure:

  • Setup Parallel Reactions: Prepare a series of identical reactions in parallel, varying only the catalyst loading. A typical range to screen would be from 0.1 mol% to 5 mol%. For example:

    • Reaction A: 0.1 mol% Pd

    • Reaction B: 0.5 mol% Pd

    • Reaction C: 1.0 mol% Pd

    • Reaction D: 2.0 mol% Pd

    • Reaction E: 5.0 mol% Pd

  • Reaction Assembly (under inert atmosphere):

    • To each reaction vessel, add the aryl halide (1.0 eq), Tributyl(phenylethynyl)tin (1.1-1.2 eq), and any solid base.

    • Evacuate and backfill each vessel with an inert gas (repeat 3 times).

    • Add the anhydrous solvent via syringe.

    • In separate, inerted vials, prepare stock solutions of the palladium catalyst and any necessary ligands. This allows for more accurate dispensing of small quantities.

    • Add the appropriate volume of the catalyst stock solution to each reaction vessel to achieve the desired mol%.

  • Reaction Monitoring:

    • Stir the reactions at the desired temperature.

    • Monitor the progress of each reaction at regular intervals (e.g., every 1-2 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

    • Note the time it takes for the starting material to be consumed in each reaction.

  • Analysis of Results:

    • Once the reactions are complete (as determined by the consumption of the limiting reagent), quench the reactions and perform a standard workup.

    • Analyze the crude reaction mixtures to determine the yield of the desired product and the relative amounts of any side products (e.g., homocoupled diyne).

    • Identify the lowest catalyst loading that provides a high yield in an acceptable reaction time with minimal side product formation. This is your optimal catalyst loading.

Part 3: Troubleshooting Guide (FAQs)

This section addresses common issues encountered during the optimization of catalyst loading for Tributyl(phenylethynyl)tin reactions.

Q4: My reaction is very slow or has stalled. Should I just increase the catalyst loading?

A4: While insufficient catalyst can lead to a slow or stalled reaction, it is not the only possible cause. Before increasing the catalyst loading, consider the following:

  • Catalyst Deactivation: Have you observed the formation of a black precipitate (palladium black)? This indicates that the active Pd(0) catalyst has aggregated and is no longer effective.[3] This can be caused by impurities in the reagents or solvent, or by reaction temperatures that are too high.

  • Insufficiently Anhydrous/Inert Conditions: Moisture and oxygen can deactivate the catalyst. Ensure all reagents and solvents are dry and that the reaction is performed under a robust inert atmosphere.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the catalytic cycle. If you are using a Pd(0) source like Pd₂(dba)₃, ensure you are using an appropriate ligand and that the Pd:ligand ratio is optimized.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides, which are less reactive than aryl iodides.[3] Less reactive substrates may require higher catalyst loadings or more specialized catalytic systems.

If you have ruled out these other factors, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be warranted.

Troubleshooting_Workflow Start Slow/Incomplete Reaction Check_Pd_Black Palladium Black Precipitate? Start->Check_Pd_Black Check_Conditions Anhydrous/Inert Conditions? Check_Pd_Black->Check_Conditions No Optimize_Ligand Optimize Ligand or Reaction Temperature Check_Pd_Black->Optimize_Ligand Yes Check_Substrate Substrate Reactivity? Check_Conditions->Check_Substrate Yes Improve_Setup Improve Inert Atmosphere Setup and Dry Reagents/Solvents Check_Conditions->Improve_Setup No Increase_Loading Consider Modest Increase in Catalyst Loading Check_Substrate->Increase_Loading High Use_Forcing_Conditions Use Higher Loading or More Active Catalyst System Check_Substrate->Use_Forcing_Conditions Low

Caption: A workflow for troubleshooting slow or incomplete reactions.

Q5: I am observing a significant amount of 1,4-diphenylbuta-1,3-diyne (homocoupled product). Is my catalyst loading too high?

A5: Yes, excessive catalyst loading is a common cause of increased homocoupling of the organostannane.[2] The higher concentration of active palladium species can facilitate the unwanted coupling of two molecules of Tributyl(phenylethynyl)tin. To mitigate this, you should reduce the catalyst loading. If homocoupling is still an issue at lower catalyst loadings, consider the following:

  • Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

  • Additives: In some cases, the addition of a copper(I) co-catalyst can enhance the rate of the desired cross-coupling reaction relative to homocoupling. However, this should be optimized carefully, as copper can also promote Glaser-type homocoupling.

  • Stoichiometry: Ensure you are not using a large excess of the organostannane. An excess of 1.1 to 1.2 equivalents is typically sufficient.

Q6: I see a black precipitate forming in my reaction. What is it and what should I do?

A6: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst deactivation.[3] It signifies that the soluble, active Pd(0) species have aggregated into insoluble, catalytically inactive palladium metal. This can be caused by:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.

  • Impurities: Traces of oxygen or other impurities in the reagents or solvent can lead to catalyst deactivation.

  • Inappropriate Ligand: The phosphine ligand plays a crucial role in stabilizing the Pd(0) center. If the ligand is not robust enough for the reaction conditions or if the Pd:ligand ratio is incorrect, catalyst precipitation is more likely.

If you observe palladium black formation, you may need to lower the reaction temperature, further purify your reagents and solvents, or screen different phosphine ligands to find a more stable catalytic system.

Part 4: Data Summary

The following table provides a summary of the general effects of varying palladium catalyst loading on the Stille coupling of Tributyl(phenylethynyl)tin. The exact optimal loading will be substrate-dependent and should be determined experimentally using the protocol in Part 2.

Catalyst Loading (mol%)Reaction RateProduct YieldHomocoupling Side ProductCost & Purification
< 0.5 Slow to very slowMay be low or incompleteGenerally lowLow cost, easier purification
0.5 - 2.0 Moderate to fastOften optimalTypically low to moderateModerate cost and purification effort
> 2.0 Very fastMay decrease due to side reactionsCan be significantHigh cost, more difficult purification

Part 5: Conclusion

Optimizing the palladium catalyst loading is a critical step in developing an efficient and robust Stille cross-coupling reaction for Tributyl(phenylethynyl)tin. By systematically screening a range of catalyst concentrations and carefully observing the reaction progress and byproduct formation, researchers can identify the "sweet spot" that balances reaction rate, yield, and cost. This guide provides a framework for this optimization process and offers solutions to common problems that may arise. Remember that every reaction is unique, and empirical optimization is key to success.

Part 6: References

  • BenchChem. (2025). Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromophenylacetylene Reactions. BenchChem.

  • ResearchGate. (2025). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. ResearchGate.

  • OUCI. (n.d.). A Highly Active and General Catalyst for the Stille Coupling Reaction of Unreactive Aryl, Heteroaryl, and Vinyl Chlorid…. OUCI.

  • ResearchGate. (2025). The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin. ResearchGate.

  • Meier, M. A. R., et al. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organometallics, 38(15), 2951-2957.

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(3), 2475-2503.

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44, 541-546.

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.

  • Wikipedia. (n.d.). Stille reaction. Wikipedia.

  • Gallagher, W. P., & Maleczka, R. E. (2005). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. The Journal of Organic Chemistry, 70(3), 841–846.

  • Herreros, M., et al. (2021). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Journal of the American Chemical Society, 143(49), 20735–20745.

  • Gallagher, W. P., & Maleczka Jr, R. E. (2005). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. The Journal of organic chemistry, 70(3), 841–846.

  • Zhou, W.-J., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599–5602.

  • Reddit. (2018). what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction.. Reddit.

  • ResearchGate. (n.d.). Optimization of solvent, base and amount of Pd catalyst for Stille.... ResearchGate.

  • Reddy, Ch. R., et al. (2019). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. Organic letters, 21(1), 137–141.

  • Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(3), 2475–2503.

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Lamba, J. J. S., & Tour, J. M. (1994). A Novel Palladium-Catalyzed Homocoupling of Alkynylstannanes: A New Synthetic Approach to Extended Linear-Carbon Polymers. Journal of the American Chemical Society, 116(25), 11723–11736.

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triphenyl Vinyl Tin (Stille Coupling). BenchChem.

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3353–3361.

  • BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.

  • Fernández-Rodríguez, M. A., et al. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.

  • Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube.

  • ResearchGate. (n.d.). Strategies for sustainable palladium catalysis. ResearchGate.

  • ResearchGate. (2025). Palladium used As A Catalyst: A Review. ResearchGate.

  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1165.

  • ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. ResearchGate.

  • Surry, D. S., & Buchwald, S. L. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 1(1), 13–31.

  • ResearchGate. (2025). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. ResearchGate.

  • Lewis, J. D., et al. (2022). Investigating the Impact of Synthesis Conditions to Increase the Yield and Tin Incorporation Efficiency for Lewis Acid Nano-Sn-MFI Zeolites. Industrial & Engineering Chemistry Research, 61(4), 1735–1745.

  • ResearchGate. (n.d.). Investigating the Impact of Synthesis Conditions to Increase the Yield and Tin Incorporation Efficiency for Lewis Acid Nano-Sn-MFI Zeolites. ResearchGate.

Sources

Technical Support Center: Optimizing Tributyl(phenylethynyl)tin Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Stille coupling of tributyl(phenylethynyl)tin. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C(sp)-C(sp²) bond-forming reaction. Here, we will delve into the nuances of this specific transformation, focusing on the critical role of additives in enhancing coupling efficiency, and provide practical, field-tested advice to troubleshoot common experimental challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions for successful reaction outcomes.

Foundational Understanding: The Stille Catalytic Cycle

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (in this case, tributyl(phenylethynyl)tin) with an organic electrophile (typically an aryl or vinyl halide/triflate). The catalytic cycle, in its simplified form, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The efficiency of each step can be significantly influenced by various reaction parameters, most notably the choice of additives.

Stille_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnBu3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Product R1-R2 R1-Pd(II)-R2(L2)->Product L L = Ligand R1 R1 = Organic Electrophile R2 R2 = Phenylethynyl X X = Halide or Triflate protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Pd(PPh3)4, and CuI B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Add Tributyl(phenylethynyl)tin C->D E Heat and Monitor D->E F Cool and Dilute E->F G Aqueous KF Wash F->G H Filter through Celite® G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J

Sources

Technical Support Center: Troubleshooting Failed Stille Reactions with Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stille coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tributyl(phenylethynyl)tin in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your Stille coupling reactions. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My Stille reaction with Tributyl(phenylethynyl)tin is not working at all. What are the most common initial checks I should perform?

A1: When a Stille reaction fails to initiate, it is crucial to systematically verify the integrity of your reagents and reaction setup. Here are the primary checkpoints:

  • Palladium Catalyst Activity: The Pd(0) catalyst is the heart of the Stille reaction. Ensure that your catalyst, whether it's Pd(PPh₃)₄, Pd₂(dba)₃, or another Pd(0) source, is active. Older bottles or those improperly stored can have reduced activity. It is advisable to use a freshly opened bottle or a catalyst from a reliable source.

  • Reagent Quality:

    • Tributyl(phenylethynyl)tin: While generally stable, organotin reagents can degrade over time.[1] Purity is paramount; impurities can poison the catalyst. Consider purifying your stannane by flash chromatography on silica gel if its purity is questionable.

    • Organic Halide/Triflate: Ensure your electrophile is pure and free from contaminants that could interfere with the catalyst. The reactivity order for the halide is generally I > Br > OTf > Cl.[2]

  • Solvent and Atmosphere: Stille reactions are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). Common solvents for Stille reactions include THF, DMF, toluene, and dioxane.

  • Temperature: While some Stille reactions proceed at room temperature, many require heating.[3] Ensure your reaction is being conducted at a suitable temperature for your specific substrates and catalyst system. A typical range is 80-110 °C.[4]

Q2: I am observing a significant amount of homocoupling of my Tributyl(phenylethynyl)tin, leading to 1,4-diphenylbuta-1,3-diyne. How can I minimize this side reaction?

A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[5] It can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[5] Tributyl(phenylethynyl)tin is known to be a substrate for palladium-catalyzed homocoupling.[6]

To mitigate this:

  • Use a Pd(0) Source Directly: Using a Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous over generating it in situ from a Pd(II) source, as the latter can sometimes promote homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.

  • Additives: The addition of certain additives can suppress homocoupling. For instance, the presence of copper(I) iodide (CuI) can facilitate the desired cross-coupling pathway.[7]

  • Ligand Choice: The nature of the phosphine ligand can influence the rates of the desired cross-coupling versus the undesired homocoupling. Electron-rich and bulky phosphine ligands can sometimes favor the desired reaction.[8]

Q3: My reaction is sluggish and gives a low yield. What strategies can I employ to improve the reaction rate and conversion?

A3: Low yields and slow reaction rates are common frustrations. Here’s a systematic approach to enhancing your reaction's performance:

  • Additives are Key:

    • Copper(I) Iodide (CuI): This is one of the most effective additives for accelerating Stille reactions, especially with less reactive electrophiles. CuI is believed to act as a scavenger for free ligands in ethereal solvents and can facilitate the formation of a more reactive organocuprate intermediate in polar solvents.[7]

    • Lithium Chloride (LiCl): LiCl can significantly accelerate the rate of oxidative addition, particularly with triflates, and can also increase the polarity of the solvent to facilitate transmetalation.[2]

    • Cesium Fluoride (CsF): CsF can activate the organotin reagent and also helps in the removal of tin byproducts, driving the reaction forward.[7] The synergistic effect of CuI and CsF has been shown to be highly effective.[7]

  • Ligand Optimization: The choice of ligand is critical. While triphenylphosphine (PPh₃) is common, other ligands might be more effective for your specific system. For instance, tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃) are moderately electron-poor ligands that can enhance reaction rates.[9] For challenging couplings, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) might be necessary.[8]

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. Highly polar, coordinating solvents like DMF or NMP can accelerate the transmetalation step.

The following table provides a starting point for optimizing your reaction conditions:

Parameter Recommendation for Tributyl(phenylethynyl)tin Rationale
Palladium Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Readily available and effective Pd(0) sources.
Ligand PPh₃, AsPh₃, or Tri(2-furyl)phosphineAsPh₃ and TFP are good starting points for optimization.
Solvent DMF, THF, or TolueneDMF is a polar aprotic solvent that can accelerate the reaction.
Additive CuI (10-20 mol%), CsF (2 equiv.), or LiCl (3 equiv.)CuI and CsF often have a synergistic effect. LiCl is particularly useful for triflates.
Temperature 80-110 °CHigher temperatures are often required for less reactive electrophiles.

In-Depth Troubleshooting Guides

Scenario 1: Reaction Stalls at Partial Conversion

Problem: You are monitoring your reaction by TLC or LC-MS and notice that after a certain point, the reaction ceases to progress, leaving a significant amount of starting material.

Causality and Troubleshooting Workflow:

G A Reaction Stalls B Potential Cause: Catalyst Deactivation A->B C Potential Cause: Reagent Degradation A->C D Potential Cause: Product Inhibition A->D B1 Observe black precipitate (palladium black). Reaction may have been exposed to oxygen. B->B1 Diagnosis B2 Ensure rigorous degassing of solvent and inert atmosphere. Add a fresh portion of catalyst and ligand. B->B2 Solution C1 Re-analyze starting materials for purity. Consider protodestannylation of the stannane. C->C1 Diagnosis C2 Use freshly purified reagents. Ensure the reaction medium is anhydrous if sensitive functional groups are present. C->C2 Solution D1 Complex product mixture observed. Product may be coordinating to the palladium center. D->D1 Diagnosis D2 Try a different ligand that is less prone to product inhibition. Consider a two-phase system to remove the product from the catalyst. D->D2 Solution

Caption: Troubleshooting workflow for a stalled Stille reaction.

Expert Insights: Catalyst deactivation is a frequent culprit. The formation of palladium black is a clear indicator of catalyst decomposition. This is often due to the presence of oxygen. Ensure your inert gas line is functioning correctly and that your solvent was adequately degassed. Protodestannylation, the cleavage of the C-Sn bond by a proton source, can also be an issue, leading to the formation of phenylacetylene from your stannane. This is more likely in the presence of acidic impurities or moisture.

Experimental Protocols

General Protocol for Stille Coupling of Tributyl(phenylethynyl)tin with an Aryl Iodide

This protocol is a generalized starting point and may require optimization for your specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • Tributyl(phenylethynyl)tin (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, 0.1 M concentration)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Add the degassed solvent via cannula or syringe, followed by the Tributyl(phenylethynyl)tin.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).[10] This will precipitate the tributyltin species as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Add Aryl Iodide, Pd(PPh3)4, CuI to Schlenk flask B Add degassed solvent A->B C Add Tributyl(phenylethynyl)tin B->C D Heat to 80-100 °C C->D E Cool and dilute D->E F Aqueous KF wash E->F G Filter through Celite F->G H Purify by column chromatography G->H

Caption: Experimental workflow for a typical Stille coupling.

Understanding the Mechanism: The "Why" Behind the "How"

A solid grasp of the catalytic cycle is essential for effective troubleshooting. The Stille reaction proceeds through a series of well-defined steps:

Stille_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM R2-SnBu3 PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 - Bu3SnX RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. This step is often the rate-limiting step, especially for less reactive electrophiles like chlorides.

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate (X). This step is crucial and can be influenced by ligands and additives.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Understanding which step is failing is key to effective troubleshooting. For instance, if you are using a less reactive aryl bromide, the oxidative addition might be slow. In this case, using a more electron-rich ligand or a higher temperature could be beneficial. If the transmetalation is the bottleneck, additives like CuI or a more polar solvent can help.

References

  • Organic Syntheses. PREPARATION OF TRIBUTYL(CHLOROMETHYL)STANNANE. [Link]

  • Organic Syntheses. 4-METHOXY-4'-NITROBIPHENYL. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Organic Syntheses, 68, 116. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille couplings catalytic in tin: a “Sn-F” approach. Organic letters, 3(26), 4173-4176. [Link]

  • Farina, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 144(51), 23469-23482. [Link]

  • Maleczka, R. E., Gallagher, W. P., & Terstiege, I. (2005). Stille reactions catalytic in tin: A “Sn-F” route for intermolecular and intramolecular couplings. The Journal of Organic Chemistry, 70(3), 841-845. [Link]

  • Halligan, N. G., & Blaszczak, L. C. (1998). ALLYLTRIBUTYLTIN. Organic Syntheses, 75, 209. [Link]

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling made easier—the synergic effect of copper (I) salts and the fluoride ion. Angewandte Chemie, 116(9), 1152-1156. [Link]

  • El-Azhary, M., & Brosillon, S. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 179-185. [Link]

  • Zeni, G., & Larhed, M. (2006). Synthesis and Stille Cross‐Coupling Reactions of 2‐(Tributylstannyl)‐and 2, 5‐Bis (trimethylstannyl) tellurophene. Synthetic Communications, 36(14), 2059-2067. [Link]

Sources

Validation & Comparative

A Comparative Guide to Tributyl(phenylethynyl)tin and Other Alkynyltin Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Alkynyltin Reagents in Modern Synthesis

The construction of carbon-carbon bonds remains a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. The Stille reaction, which forges a new C-C bond by coupling an organotin reagent with an organic electrophile, has proven to be particularly robust and indispensable.[1] Its tolerance of a wide array of functional groups and the general stability of organostannanes to air and moisture contribute to its widespread use.[2][3]

Alkynyltin reagents, in particular, are highly valued for their ability to introduce the versatile alkyne moiety. The alkynyl group is a key building block in numerous natural products and functional materials and serves as a precursor for a variety of other functional groups. This guide provides a detailed comparison of Tributyl(phenylethynyl)tin with other alkynyltin reagents, offering insights into their reactivity, practical handling, and applications, supported by experimental data and protocols.

Focus Reagent: Tributyl(phenylethynyl)tin

Tributyl(phenylethynyl)tin is one of the most commonly employed alkynyltin reagents. Its popularity stems from a balance of reactivity, stability, and commercial availability. The tributyltin moiety imparts good solubility in common organic solvents and a degree of stability that allows for purification by chromatography.

Key Applications:

  • Stille Cross-Coupling: The primary application of tributyl(phenylethynyl)tin is in Stille reactions to form diaryl- or vinyl-substituted alkynes.[3]

  • Synthesis of Enynes: It serves as a precursor for the synthesis of various enynals, which are valuable intermediates in nickel-catalyzed reactions to form substituted benzene derivatives.

  • Homocoupling Reactions: It can be used as a substrate in palladium-catalyzed homocoupling reactions to produce 1,4-diphenylbuta-1,3-diyne.

Comparative Analysis of Alkynyltin Reagents

The choice of the "non-transferable" alkyl groups on the tin atom significantly influences the reactivity of the alkynyltin reagent. The general order of group transfer in Stille couplings is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[4] While the butyl groups in tributyl(phenylethynyl)tin are considered "dummy" ligands, their steric and electronic properties play a crucial role in the rate-determining transmetalation step of the catalytic cycle.

The Impact of Alkyl Group Size: Tributyltin vs. Trimethyltin

A key point of comparison is between tributyl- and trimethyl-substituted alkynyltin reagents. Experimental evidence suggests that trimethyltin derivatives often exhibit enhanced reactivity compared to their tributyltin counterparts.

Causality Behind Reactivity Differences:

The higher reactivity of trimethyl(phenylethynyl)tin is primarily attributed to reduced steric hindrance around the tin atom. The smaller methyl groups allow for a more facile approach of the palladium complex during the transmetalation step, leading to a lower activation energy for this critical bond-forming process. This often translates to faster reaction times and, in some cases, higher yields, particularly with sterically demanding substrates.

ReagentRelative ReactivityKey Feature
Trimethyl(phenylethynyl)tin HigherLess sterically hindered, leading to faster transmetalation.
Tributyl(phenylethynyl)tin LowerMore sterically hindered, but often easier to handle and purify due to lower volatility and toxicity of byproducts.

It is important to note that while trimethyltin reagents can be more reactive, they also present greater practical challenges. Trimethyltin compounds and their byproducts (e.g., trimethyltin chloride) are generally more toxic and volatile than their tributyltin analogs.[5]

Alternative Alkynylating Reagents

While alkynyltin reagents are highly effective, their toxicity is a significant drawback.[2] This has prompted the development of alternative alkynylating agents for cross-coupling reactions.

  • Alkynylsilanes (Sonogashira Coupling): Alkynylsilanes are a popular alternative to alkynylstannanes.[6] The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful method for forming C(sp)-C(sp²) bonds.[1] While the classical Sonogashira reaction uses a terminal alkyne, silyl-protected alkynes can also be employed, often requiring fluoride activation to facilitate transmetalation.

  • Alkynylboronates (Suzuki-Miyaura Coupling): Alkynyltrifluoroborates and other alkynylboron species are increasingly used in Suzuki-Miyaura couplings.[1] These reagents are generally less toxic than organotins and often exhibit high stability.

Comparative Performance:

The choice between Stille, Sonogashira, and Suzuki-Miyaura couplings is often dictated by the specific substrates and desired functional group tolerance. The Stille reaction is renowned for its broad functional group compatibility.[1] Sonogashira couplings can be sensitive to the presence of other terminal alkynes in the molecule, while Suzuki-Miyaura couplings with alkynylboronates can sometimes be sluggish and require specific catalyst systems.

Coupling ReactionAlkynylating ReagentAdvantagesDisadvantages
Stille AlkynylstannaneBroad functional group tolerance, stable reagents.[1][2]Toxic reagents and byproducts.[2]
Sonogashira Terminal Alkyne/AlkynylsilaneAtom economical (with terminal alkynes), less toxic.Requires a terminal alkyne, can have side reactions like homocoupling.[7]
Suzuki-Miyaura AlkynylboronateLow toxicity, stable reagents.Can have slower reaction kinetics, may require specific conditions.[1]

Experimental Workflows and Protocols

General Stille Coupling Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X R1-X R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation X-SnR3 X-SnR3 R2-SnR3 R2-SnR3 R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Typical Experimental Workflow

Workflow reagents Combine Aryl Halide, Palladium Catalyst, Ligand, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas add_stannane Add Alkynyltin Reagent degas->add_stannane react Heat Reaction Mixture add_stannane->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Detailed Protocol: Synthesis of Diphenylacetylene via Stille Coupling

This protocol describes the synthesis of diphenylacetylene from iodobenzene and tributyl(phenylethynyl)tin.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Tributyl(phenylethynyl)tin (1.1 mmol, 430 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg)

  • Tri(2-furyl)phosphine (TFP, 0.1 mmol, 23 mg)

  • Anhydrous, degassed N-methyl-2-pyrrolidone (NMP) (5 mL)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (23 mg, 0.025 mmol) and tri(2-furyl)phosphine (23 mg, 0.1 mmol).

  • Add anhydrous, degassed NMP (3 mL) via syringe and stir the mixture at room temperature for 10 minutes, or until a homogeneous solution is formed.

  • Add iodobenzene (204 mg, 1.0 mmol) via syringe, followed by tributyl(phenylethynyl)tin (430 mg, 1.1 mmol).

  • Add the remaining NMP (2 mL) to wash the sides of the flask.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether (20 mL) and a saturated aqueous solution of KF (20 mL).

  • Shake the funnel vigorously for 5 minutes. A precipitate of tributyltin fluoride will form.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford diphenylacetylene as a white solid.

Practical Considerations: Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[5] Tributyltin compounds are known endocrine disruptors and can be absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Byproduct Removal:

A significant challenge in Stille couplings is the removal of the stoichiometric tin byproducts. For tributyltin reagents, the resulting tributyltin halides can often be removed by one of the following methods:

  • Fluoride Workup: As described in the protocol above, treatment with an aqueous solution of potassium fluoride precipitates the highly insoluble and less toxic tributyltin fluoride, which can be removed by filtration.[3]

  • Chromatography: While less ideal due to the potential for streaking, careful column chromatography can separate the desired product from the tin byproducts.

Conclusion

Tributyl(phenylethynyl)tin remains a highly effective and versatile reagent for the introduction of the phenylethynyl moiety in organic synthesis, particularly via the Stille cross-coupling reaction. Its primary advantages lie in its stability, commercial availability, and broad functional group tolerance. However, its reactivity can be surpassed by less sterically hindered analogs like trimethyl(phenylethynyl)tin, albeit with increased toxicity concerns. The choice of alkynyltin reagent, therefore, represents a trade-off between reactivity and practical handling considerations. For researchers seeking to avoid the toxicity of organotin compounds altogether, alternative methods such as the Sonogashira and Suzuki-Miyaura couplings offer viable, though mechanistically distinct, pathways to similar products. A thorough understanding of the relative merits and drawbacks of each approach is essential for the rational design of efficient and robust synthetic strategies.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Myers, A. G. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Maleczka, R. E., & Terrell, L. R. (2001). Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(26), 4173-4176. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 37(8), 524-534. [Link]

  • PubChem. (n.d.). Trimethyl(phenylethynyl)tin. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Herndon, J. W. (2002). The Stille Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Tributyl(phenylethynyl)tin Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry and its applications in synthetic methodology and materials science, the precise structural elucidation of reagents and intermediates is paramount. Tributyl(phenylethynyl)tin is a versatile building block, notably utilized in Stille cross-coupling reactions to introduce the phenylethynyl moiety. The formation of adducts of this compound, either through coordination to other molecules or as intermediates in reaction pathways, necessitates rigorous structural confirmation to understand reactivity, and mechanism, and to ensure the desired chemical transformation.

This guide provides a comprehensive comparison of the primary analytical techniques for confirming the structure of tributyl(phenylethynyl)tin adducts. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into experimental design and data interpretation.

The Imperative of Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For tributyl(phenylethynyl)tin adducts, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a detailed picture of the molecular connectivity and the electronic environment of the key atoms.

The Causality Behind NMR Experimental Choices
  • ¹H NMR: Provides information on the proton environments in the molecule. For tributyl(phenylethynyl)tin adducts, this allows for the confirmation of the presence and integrity of the butyl and phenyl groups. Changes in the chemical shifts of the protons on the butyl groups, particularly those alpha to the tin atom, can indicate adduct formation.

  • ¹³C NMR: Offers a map of the carbon skeleton. The chemical shifts of the acetylenic carbons are particularly diagnostic and will shift upon adduct formation. The presence of tin satellites (J-coupling between ¹¹⁹Sn/¹¹⁷Sn and ¹³C) provides definitive evidence of the tin-carbon bond.

  • ¹¹⁹Sn NMR: Directly probes the tin nucleus, which is highly sensitive to its coordination environment. A significant change in the ¹¹⁹Sn chemical shift upon adduct formation is a clear indicator of a change in the coordination number or geometry at the tin center. The magnitude of the ¹J(¹¹⁹Sn, ¹³C) coupling constant can also provide insights into the hybridization of the tin-carbon bond.

Predicted NMR Data for Tributyl(phenylethynyl)tin

While a complete experimental dataset for a specific adduct is not publicly available, we can predict the expected NMR signatures based on the parent compound and related structures. For instance, ¹H and ¹³C NMR data for compounds containing the phenylethynyl group, such as 1-methoxy-4-(phenylethynyl)benzene, can provide a reference for the signals of the aromatic protons and carbons[1].

Nucleus Tributyl Group (Expected δ) Phenylethynyl Group (Expected δ) Key Coupling Constants (Expected)
¹H 0.9-1.6 ppm7.2-7.5 ppm
¹³C 10-30 ppm80-140 ppm¹J(¹¹⁹Sn, Cα) ≈ 350-450 Hz, ²J(¹¹⁹Sn, Cβ) ≈ 20-30 Hz
¹¹⁹Sn

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. The ¹¹⁹Sn chemical shift is highly variable and dependent on the specific adduct.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve ~10-20 mg of the tributyl(phenylethynyl)tin adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Observe the tin satellites flanking the signals of the carbons directly bonded to tin.

  • ¹¹⁹Sn{¹H} NMR Acquisition:

    • If available, use a dedicated tin probe or a broadband probe tuned to the ¹¹⁹Sn frequency.

    • Acquire a proton-decoupled ¹¹⁹Sn spectrum.

    • The use of pulse sequences like INEPT can enhance sensitivity[2].

    • Reference the spectrum to an external standard, such as tetramethyltin (Me₄Sn).

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Tributyl(phenylethynyl)tin Adduct NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Spectrometer C13_NMR ¹³C{¹H} NMR NMR_Tube->C13_NMR Spectrometer Sn119_NMR ¹¹⁹Sn{¹H} NMR NMR_Tube->Sn119_NMR Spectrometer Chem_Shifts Chemical Shifts H1_NMR->Chem_Shifts C13_NMR->Chem_Shifts Couplings Coupling Constants C13_NMR->Couplings J(Sn,C) Sn119_NMR->Chem_Shifts Structure Structural Confirmation Chem_Shifts->Structure Couplings->Structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For tributyl(phenylethynyl)tin adducts, MS is invaluable for determining the molecular weight and confirming the elemental composition through the characteristic isotopic pattern of tin. The fragmentation pattern can also provide clues about the structure of the adduct.

The Logic of Mass Spectrometry Analysis
  • Molecular Ion Peak (M⁺): The peak corresponding to the intact ionized adduct provides the molecular weight. The presence of multiple peaks in the molecular ion region with specific relative intensities is a hallmark of tin-containing compounds due to the several stable isotopes of tin.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can reveal structural information. For tributyltin compounds, a characteristic fragmentation is the sequential loss of butyl groups (C₄H₉, 57 Da). The fragmentation of the adduct ligand can also be observed.

Predicted Mass Spectrum Fragmentation of Tributyl(phenylethynyl)tin

The mass spectrum of tributyl(phenylethynyl)tin is expected to show a molecular ion peak at m/z 392 (for the most abundant tin isotope, ¹²⁰Sn). The key fragmentation pathway would involve the loss of butyl radicals.

Ion m/z (for ¹²⁰Sn) Description
[M]⁺392Molecular Ion
[M - C₄H₉]⁺335Loss of one butyl group
[M - 2(C₄H₉)]⁺278Loss of two butyl groups
[M - 3(C₄H₉)]⁺221Loss of three butyl groups
[Sn-C≡C-Ph]⁺221Tin-phenylethynyl cation
[C₆H₅]⁺77Phenyl cation
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For many organotin compounds, GC-MS is a common method[3].

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS and will induce fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) may be used, which can sometimes keep the adduct intact.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern. Identify the major fragment ions and propose a fragmentation pathway consistent with the expected structure.

Visualization of the Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Tributyl(phenylethynyl)tin Adduct GC_LC GC or LC Sample->GC_LC Ionization Ionization (EI or ESI) GC_LC->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Mol_Ion Molecular Ion & Isotopic Pattern Mass_Spectrum->Mol_Ion Fragments Fragmentation Pattern Mass_Spectrum->Fragments Structure_Confirm Structural Confirmation Mol_Ion->Structure_Confirm Fragments->Structure_Confirm

Caption: Workflow for Mass Spectrometry-based structural confirmation.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the coordination geometry of the tin center. This technique is the gold standard for structural confirmation when a suitable single crystal can be obtained.

The Power of a Crystal Structure
  • Unambiguous Connectivity: A crystal structure definitively shows how all the atoms in the molecule are connected.

  • Coordination Geometry: It reveals the precise coordination number and geometry around the tin atom (e.g., tetrahedral, trigonal bipyramidal, octahedral), which is crucial for understanding the nature of the adduct.

  • Intermolecular Interactions: The crystal packing can reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which can be important in the solid-state properties of the material.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The tributyl(phenylethynyl)tin adduct needs to be crystallized from a suitable solvent system by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Visualization of the X-ray Crystallography Workflow

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Compound Tributyl(phenylethynyl)tin Adduct Crystallization Crystallization Compound->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffraction Diffraction Mounting->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Refinement Structure_Solution->Refinement Final_Structure 3D Structure Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography-based structural confirmation.

Comparison of Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, electronic environment, solution-state structureNon-destructive, provides detailed structural information in solutionCan be complex to interpret, may not be suitable for insoluble compounds
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample amount requiredDestructive, may not provide detailed connectivity information
X-ray Crystallography Unambiguous 3D structure in the solid stateDefinitive structural confirmationRequires a suitable single crystal, which can be difficult to obtain

Conclusion: A Synergistic Approach

Confirming the structure of tributyl(phenylethynyl)tin adducts requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework in solution. Mass spectrometry corroborates the molecular weight and offers insights into the composition and stability of the adduct. Finally, when obtainable, single-crystal X-ray diffraction delivers the definitive solid-state structure. By integrating the data from these powerful methods, researchers can confidently assign the structure of their tributyl(phenylethynyl)tin adducts, paving the way for a deeper understanding of their chemistry and enabling their effective use in synthesis and materials development.

References

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tributylphenyltin. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2020). Electrospray mass spectra of tributyltin chloride 2 recorded with... Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

  • RSC Publishing. (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2003). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane... Retrieved from [Link]

  • YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data of tributyl(thiophen-2-yl)stannane. Retrieved from [Link]

  • RSC Publishing. (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Regular Article. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]

Sources

literature review of Tributyl(phenylethynyl)tin applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Applications of Tributyl(phenylethynyl)tin

For the modern researcher in organic synthesis and materials science, the choice of reagent is a critical decision point, balancing reactivity, scope, and practicality. Tributyl(phenylethynyl)tin, an alkynyl organostannane, has long served as a robust and versatile building block. This guide provides a comprehensive analysis of its primary applications, objectively comparing its performance against key alternatives and offering the detailed experimental insights required by researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and critically evaluate the significant drawbacks that temper its utility.

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is arguably the most prominent application of Tributyl(phenylethynyl)tin. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the phenylethynyl group of the organostannane and an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate).[1][2] Its tolerance for a wide variety of functional groups makes it a powerful tool in the synthesis of complex molecules and natural products.[1]

Mechanistic Overview

The catalytic cycle of the Stille reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligands on the palladium catalyst is crucial; they must be labile enough to allow the cycle to proceed but robust enough to prevent catalyst decomposition.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation (R²-SnBu₃) TM_Complex->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Complex->Product SnBu3X Tin Byproduct (X-SnBu₃) TM_Complex->SnBu3X      R1X Organic Electrophile (R¹-X) R1X->OA_Complex R2SnBu3 Organostannane (R²-SnBu₃) R2SnBu3->TM_Complex caption Fig. 1: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Fig. 1: Catalytic cycle of the Stille cross-coupling reaction.

Performance Comparison: Stille vs. Alternatives

While effective, the use of Tributyl(phenylethynyl)tin in Stille couplings is not without competition. The Sonogashira coupling, which couples a terminal alkyne directly with an organic halide, is a primary alternative.

FeatureStille Coupling (Tributyl(phenylethynyl)tin)Sonogashira Coupling (Phenylacetylene)
Nucleophile Pre-functionalized, air- and moisture-stable organostannane.[3]Terminal alkyne, requires deprotonation in situ.
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Palladium catalyst and a copper(I) co-catalyst (e.g., CuI).
Base Requirement Generally not required.Requires a base (e.g., amine like Et₃N or piperidine) to deprotonate the alkyne.
Key Advantage High functional group tolerance; stable and isolable reagent.[1]Atom economical (no stoichiometric tin byproduct); avoids toxic organotin reagents.
Key Disadvantage Stoichiometric generation of toxic tributyltin byproduct; purification can be difficult.[3][4]Prone to homocoupling of the alkyne (Glaser coupling); sensitive to oxygen.

Experimental Insight: The choice between Stille and Sonogashira coupling often hinges on the complexity of the substrate and concerns over side reactions. For highly functionalized molecules where base sensitivity is an issue, the Stille reaction's neutrality is a distinct advantage. Conversely, for simpler substrates where atom economy and toxicity are paramount, the Sonogashira coupling is often preferred.

Detailed Experimental Protocol: Stille Coupling

The following protocol describes a representative Stille coupling between Tributyl(phenylethynyl)tin and 4-iodoanisole.

Objective: To synthesize 1-methoxy-4-(phenylethynyl)benzene.

Materials:

  • Tributyl(phenylethynyl)tin (1.1 eq)

  • 4-Iodoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Anhydrous Toluene

  • Saturated aqueous solution of potassium fluoride (KF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add Tributyl(phenylethynyl)tin to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. This step is crucial as the fluoride ions coordinate to the tin, forming insoluble tributyltin fluoride, which facilitates its removal.[4]

  • Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 1-methoxy-4-(phenylethynyl)benzene.

Application in Polymer and Materials Science

Tributyl(phenylethynyl)tin is a valuable monomer in the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s (PPEs). These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique optical and electronic properties.[5]

Synthetic Methodologies: A Comparative Overview

Stille polycondensation is a common method for synthesizing these polymers. However, alternative transition-metal-catalyzed polymerizations have been developed, partly to circumvent the issues associated with organotin compounds.[6]

Polymerization MethodMonomersKey AdvantagesKey Disadvantages
Stille Polycondensation Di-halide (Ar-X₂) + Bis(organostannane) (Bu₃Sn-Ar'-SnBu₃)Well-controlled, high molecular weights achievable, good functional group tolerance.[7]Generates stoichiometric toxic tin byproducts; removal from the polymer is critical and challenging.
Sonogashira Polycondensation Di-halide (Ar-X₂) + Di-alkyne (HC≡C-Ar'-C≡CH)Atom economical, avoids tin reagents.Risk of gelation due to side reactions; requires careful control of stoichiometry.[8]
Direct Arylation Polycondensation (DAP) Di-halide (Ar-X₂) + C-H activated monomer (H-Ar'-H)Reduces pre-functionalization steps (no need for organotin or boronic esters).[9]Can suffer from lower regioselectivity and requires optimization to avoid homocoupling defects.[9]

Experimental Insight: The choice of polymerization method directly impacts the final properties and purity of the conjugated polymer. While Stille polycondensation offers excellent control over the polymer structure, the subsequent removal of tin residues is a significant challenge. Tin impurities can quench luminescence and negatively affect device performance. Therefore, methods like Sonogashira and Direct Arylation Polymerization are increasingly favored in materials science for producing high-purity polymers for electronic applications.

Polymerization_Workflow cluster_stille Stille Polycondensation cluster_dap Direct Arylation Polycondensation (DAP) MonomerA1 Br-Ar-Br Catalyst1 Pd(0) Catalyst MonomerB1 Bu₃Sn-C≡C-Ar'-C≡C-SnBu₃ Polymer1 -[Ar-C≡C-Ar'-C≡C]n- Byproduct1 Bu₃SnBr (Byproduct) Polymer1->Byproduct1 Generates Catalyst1->Polymer1 Chain Growth MonomerA2 Br-Ar-Br Catalyst2 Pd(0) Catalyst + Ligand/Base MonomerB2 H-C≡C-Ar'-C≡C-H Polymer2 -[Ar-C≡C-Ar'-C≡C]n- Byproduct2 HBr (Byproduct) Polymer2->Byproduct2 Generates Catalyst2->Polymer2 Chain Growth caption Fig. 2: Comparison of Stille and DAP polymerization workflows.

Caption: Fig. 2: Comparison of Stille and DAP polymerization workflows.

Other Synthetic Applications

Beyond these two major fields, Tributyl(phenylethynyl)tin serves as a reagent in other valuable transformations:

  • Synthesis of Enynals: It can be used to prepare various enynals, which are versatile intermediates in nickel-catalyzed reactions for the synthesis of substituted benzene derivatives.[10]

  • Preparation of β-alkynylcorroles: It plays a key role in the synthetic pathway to produce β-alkynylcorroles, which are complex macrocyclic compounds with potential applications in catalysis and medicine.[10]

  • Homocoupling Reactions: Under certain palladium-catalyzed conditions, it can undergo homocoupling to yield 1,4-diphenylbuta-1,3-diyne.[10]

The Overarching Challenge: Toxicity and Environmental Impact

The primary factor limiting the widespread use of Tributyl(phenylethynyl)tin is the high toxicity associated with tributyltin (TBT) compounds.[3]

  • Human Health Hazards: Tributyltin compounds are toxic if swallowed or absorbed through the skin and are strong skin and eye irritants.[10][11][12] Prolonged exposure can lead to organ damage, and they are classified as reproductive toxicants and endocrine disruptors.[10][13][14]

  • Environmental Toxicity: TBT was famously used as a biocide in anti-fouling paints for ship hulls.[15] Its leaching into the marine environment led to the collapse of local mollusk populations and was found to be highly toxic to many non-target organisms.[15][16] Due to its persistence and tendency to bioaccumulate in sediments and aquatic life, its use in many applications has been severely restricted or banned globally.[15][16][17]

This toxicity profile necessitates stringent handling precautions and creates significant challenges in purification, as residual tin must be meticulously removed from any product intended for biological or materials applications.

The Rise of Greener Alternatives

The toxicity concerns have driven extensive research into less hazardous alternatives for cross-coupling reactions.

  • Organoboron Reagents (Suzuki Coupling): Boronic acids and their derivatives are now one of the most popular classes of coupling partners. They are generally considered to have low toxicity, and the boronic acid byproducts are often water-soluble and easily removed.[18] Trifluoroborate salts offer improved stability over boronic acids.[18]

  • Organosilicon Reagents (Hiyama Coupling): Organosilanes have emerged as viable alternatives due to their low cost, low toxicity, and high stability.[19] The reaction often requires an activating agent, such as a fluoride source, to facilitate transmetalation.[19]

Reagent ClassKey AdvantagesKey DisadvantagesRelative Toxicity
Organotins (Stille) Air/moisture stable; high functional group tolerance.Highly Toxic ; difficult to remove byproducts.High
Organoborons (Suzuki) Low toxicity; byproducts often easily removed; commercially available.Can be sensitive to reaction conditions (e.g., self-coupling).Low
Organosilicons (Hiyama) Low toxicity; low cost; stable reagents.Often require an activator; can be less reactive than tin or boron reagents.Low

Conclusion

Tributyl(phenylethynyl)tin is a highly effective and versatile reagent, particularly for Stille cross-coupling reactions and the synthesis of conjugated polymers. Its stability and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox for constructing complex molecular architectures.

However, its utility is profoundly compromised by the high toxicity and environmental persistence of its tributyltin component. For researchers and drug development professionals, this presents a significant barrier. The purification challenges and the potential for trace metal contamination in final products often make it an untenable choice, especially in late-stage synthesis or for materials intended for electronic or biological applications.

The development of powerful, less toxic alternatives like organoboron and organosilicon reagents has provided greener and often more practical pathways to achieve similar synthetic outcomes. While the Stille reaction with Tributyl(phenylethynyl)tin remains a valid option for specific, challenging substrates where its unique reactivity is required, the broader trend in modern chemical synthesis is a decisive shift towards these safer and more sustainable alternatives.

References

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 607632, Tributylphenyltin. [Link]

  • Denmark, S. E., & Smith, R. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

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  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]

  • Al-Badran, A. K., et al. (2023). Conjugated Polymers and ROMP: Synthesis, Applications, and Prospects for Technological Innovations. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. [Link]

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  • Naoom, A. F., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. [Link]

  • Zhang, Z., et al. (2020). Stretchable Conjugated Rod–Coil Poly(3-hexylthiophene)-block-poly(butyl acrylate) Thin Films for Field Effect Transistor Applications. ResearchGate. [Link]

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  • Grindley, T. B. (2008). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis. ResearchGate. [Link]

  • Santillo, D., et al. (2007). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. University of Edinburgh Research Explorer. [Link]

  • University of Illinois Urbana-Champaign. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]

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  • He, F., et al. (2015). Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. ResearchGate. [Link]

  • Maleczka, R. E., et al. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tributyl(phenylethynyl)tin

Author: BenchChem Technical Support Team. Date: February 2026

The use of organotin reagents like tributyl(phenylethynyl)tin in synthetic chemistry, particularly in cross-coupling reactions, offers significant advantages.[1] However, the profound toxicity and environmental persistence of the tributyltin (TBT) moiety demand a rigorous and informed approach to waste management. This guide provides a comprehensive, safety-driven protocol for the proper disposal of tributyl(phenylethynyl)tin and related organotin compounds, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and an understanding of the chemical's hazardous nature.

The Critical Nature of Tributyltin: Understanding the Hazard

The primary hazard associated with tributyl(phenylethynyl)tin is not the phenylethynyl group, but the covalently bound tributyltin cation. TBT compounds are notorious for their extreme toxicity and environmental impact, which led to international bans on their use in applications like marine anti-fouling paints.[2][3] The lipophilic nature of TBT allows it to bioaccumulate in organisms, moving up the food chain and causing severe ecological damage.[2] In the laboratory setting, exposure can lead to significant health effects.[2] Therefore, every step of the disposal process is dictated by the need to contain this potent toxin.

Table 1: Hazard Profile of Tributyltin Compounds

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral, Dermal) Toxic if swallowed and harmful in contact with skin.[4][5]Organotins can be readily absorbed through the skin and gastrointestinal tract, interfering with cellular processes.
Organ Damage (STOT RE) Causes damage to organs through prolonged or repeated exposure.[5][6]Chronic exposure can lead to damage of internal organs such as the kidneys and liver.[2] TBT has also been linked to immunosuppression and neurotoxicity.[2][7]
Skin & Eye Irritation Causes serious skin and eye irritation.[3][5][6]Direct contact can cause inflammation and damage to epithelial tissues.
Reproductive Toxicity May damage fertility or the unborn child.[1]TBT compounds are known endocrine disruptors, interfering with hormonal systems.[3]
Extreme Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4]TBT is lethal to many non-target marine organisms even at very low concentrations, and it persists in sediments for years.[2][8]

The Core Principle: Isolate and Eliminate via Professional Services

The single most important principle for managing organotin waste is that it must be treated as highly hazardous material. Under no circumstances should tributyl(phenylethynyl)tin or its waste products be disposed of via sanitary drains or in regular trash. The primary and mandatory disposal route for all concentrated liquid and contaminated solid waste is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10][11]

The in-lab chemical treatment methods described later in this guide are exclusively for the decontamination of trace residues on glassware and work surfaces, not for the treatment of bulk waste.

Procedural Guide to Disposal

This protocol is divided into three phases, beginning at the moment of waste generation and ending with its final removal from the laboratory.

Part A: Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the high dermal and inhalation toxicity, a robust PPE protocol is non-negotiable.

  • Gloves: Double-glove with nitrile gloves. The outer glove should be removed and disposed of immediately after the procedure. TBT compounds can penetrate standard gloves over time.

  • Eye Protection: Chemical splash goggles in combination with a full-face shield.

  • Body Protection: A chemically resistant lab coat, fully fastened.

  • Respiratory Protection: All handling of tributyl(phenylethynyl)tin, especially when generating aerosols or handling the neat material, must be conducted inside a certified chemical fume hood. For significant quantities or in case of a spill, a multi-purpose combination respirator cartridge is recommended.[1]

Part B: Waste Segregation at the Source

Proper segregation is crucial for safe and compliant disposal. Immediately after your experiment, categorize waste into the following streams.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Streams cluster_2 Disposal Actions Start Experiment Complete Liquid Concentrated Liquid Waste (>1% Organotin) Start->Liquid Solid Contaminated Solid Waste (Gloves, Wipes, Silica) Start->Solid Glass Contaminated Glassware (Flasks, Beakers) Start->Glass Dispose_Liquid Collect in sealed, labeled Hazardous Waste container. Liquid->Dispose_Liquid Isolate Dispose_Solid Collect in sealed, labeled Hazardous Waste container. Solid->Dispose_Solid Isolate Decon_Glass Decontaminate in Fume Hood (See Part C Protocol) Glass->Decon_Glass Treat Trace Residue EHS EHS / Certified Disposal Dispose_Liquid->EHS To EHS Pickup Dispose_Solid->EHS To EHS Pickup Clean_Glass Clean Glassware (Standard Washing) Decon_Glass->Clean_Glass After Decontamination

Diagram 1: Workflow for Segregation of Organotin Waste Streams.

  • Concentrated Liquid Waste: This includes any unreacted tributyl(phenylethynyl)tin, reaction mixtures, and solvent rinses of the primary reaction flask. Collect this waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solid Waste: This stream includes used gloves, pipette tips, paper towels, and chromatography stationary phase (e.g., silica gel). This waste must be collected in a separate, sealed container or a heavy-duty, labeled waste bag. Do not mix with ordinary lab trash.[10]

  • Contaminated Glassware: Flasks, beakers, and other glassware with trace residues should be set aside for in-lab decontamination before routine washing.

Part C: Decontamination Protocol for Glassware & Surfaces

This procedure is designed to chemically degrade trace amounts of organotin compounds adhering to surfaces, rendering them less toxic. This must be performed in a chemical fume hood.

Methodology: Oxidative Degradation with Acidified Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful oxidizing agent that can cleave the tin-carbon bonds in organotin compounds, breaking down the molecule.[12][13]

Experimental Protocol:

  • Prepare the Decontamination Solution: In a designated beaker inside the fume hood, carefully prepare a ~1% (w/v) solution of potassium permanganate in 1 M sulfuric acid. Caution: Always add acid to water slowly. The solution will be a deep purple.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) to remove the bulk of any organic residue. This rinse solvent MUST be disposed of as Concentrated Liquid Waste.

  • Apply Oxidizing Agent: Carefully pour the purple KMnO₄ solution into the glassware, ensuring all potentially contaminated surfaces are wetted. For work surfaces, gently wipe with a paper towel saturated with the solution.

  • Allow Reaction Time: Let the solution sit for at least one hour. A brown precipitate of manganese dioxide (MnO₂) may form as the permanganate is consumed, indicating the oxidation reaction is proceeding.

  • Neutralization and Disposal:

    • Quench any remaining purple color by adding a small amount of a reducing agent like sodium bisulfite solution until the solution becomes colorless or brown.

    • Neutralize the acidic solution with sodium carbonate or sodium bicarbonate until effervescence ceases.

    • The resulting mixture, containing inorganic tin salts and manganese dioxide, can typically be disposed of through the aqueous heavy metal waste stream, as per your institution's guidelines.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.

Part D: Final Waste Accumulation and Labeling

All organotin waste destined for professional disposal must be meticulously labeled to ensure compliance and safety.

  • Container: Use robust, sealed containers made of metal or plastic.[10] Ensure the container is compatible with the waste contents (e.g., no strong acids in a metal drum unless properly lined).

  • Labeling: The label must be clear, legible, and securely affixed. It should include:

    • The words "Hazardous Waste" and "Organotin Wastes" in large letters.[10]

    • The full chemical name: Tributyl(phenylethynyl)tin

    • The primary hazards: Toxic, Marine Pollutant, Irritant

    • Appropriate GHS pictograms (Skull and Crossbones, Environment, Exclamation Mark).[1]

    • The accumulation start date and the name of the generating researcher/lab.

Store the sealed and labeled waste container in a designated, secondary containment area away from incompatible materials until it is collected by EHS.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If safe to do so, prevent the spill from spreading by diking with an inert absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for large spills.

  • Report: Notify your laboratory supervisor and institutional EHS immediately. Do not attempt to clean up a large spill yourself.

  • Clean-up (for minor spills): For very small spills (<5 mL) inside a fume hood, you may be authorized to clean it up. Wearing full PPE, cover the spill with absorbent material. Carefully collect the contaminated absorbent into a designated solid organotin waste container. Decontaminate the surface using the KMnO₄ procedure described above.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for tributyl(phenylethynyl)tin to the medical personnel.[14][15]

Diagram 2: Comprehensive Disposal Workflow for Tributyl(phenylethynyl)tin.

References

  • Tributyltin - Wikipedia. Wikipedia. Available from: [Link]

  • ORGANOTIN COMPOUNDS - CDC Stacks. Centers for Disease Control and Prevention. Available from: [Link]

  • Investigating the Environmental Impact of Organotins | LCGC International. LCGC International. Available from: [Link]

  • Organotin Waste Materials Chemical Control Order 1989 - NSW Environment Protection Authority. NSW Environment Protection Authority. Available from: [Link]

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. ResearchGate. Available from: [Link]

  • Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. IVEY International Inc. Available from: [Link]

  • Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Tin and Compounds | Public Health Statement | ATSDR - CDC. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Oxidation of tert-butyl alcohol with potassium permanganate - Chemistry Stack Exchange. Chemistry Stack Exchange. Available from: [Link]

  • Environmental risk limits for organotin compounds - RIVM. National Institute for Public Health and the Environment (RIVM), Netherlands. Available from: [Link]

  • 4 Fun Reactions Using Potassium Permanganate - YouTube. YouTube. Available from: [Link]

  • Tributylphenyltin | C18H32Sn - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Tri-n-butyltin bromide - SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS - Loba Chemie. Loba Chemie. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.